4-(1H-pyrazol-1-yl)benzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-pyrazol-1-ylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDHZXQMHIQHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380111 | |
| Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220461-83-6 | |
| Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Pyrazol-1-yl)benzoyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: A Senior Application Scientist's Guide to the Synthesis of 4-(1H-Pyrazol-1-yl)benzoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of carboxylic acids to their corresponding acid chlorides is a cornerstone transformation in organic synthesis, creating highly valuable, reactive intermediates for further molecular elaboration. This guide provides an in-depth technical overview of the synthesis of 4-(1H-pyrazol-1-yl)benzoyl chloride from 4-(1H-pyrazol-1-yl)benzoic acid. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into complex molecules often requires the activation of a carboxylic acid group.[1][2][3][4] We will dissect two primary, field-proven protocols utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), respectively. The discussion emphasizes the causality behind procedural choices, detailed reaction mechanisms, comprehensive safety protocols, and methods for product characterization and purification. This document is structured to serve as a practical and authoritative resource for scientists engaged in pharmaceutical research and development.
Introduction: The Strategic Importance of this compound
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have established it as a critical pharmacophore in a multitude of FDA-approved drugs, including treatments for cancer, inflammation, and hypertension.[1][2] The metabolic stability of the pyrazole ring further enhances its desirability in drug design.[2]
The target molecule, this compound, is a key building block. It serves as an activated precursor for forging amide and ester linkages through nucleophilic acyl substitution.[5][6] This reactivity is fundamental for constructing the complex molecular architectures required in modern drug discovery programs. Converting the relatively unreactive carboxylic acid of 4-(1H-pyrazol-1-yl)benzoic acid into a highly electrophilic acid chloride dramatically expands its synthetic utility.
Selecting the Optimal Chlorinating Agent: A Comparative Analysis
The conversion of a carboxylic acid to an acid chloride is an "uphill" thermodynamic process that requires a suitable reagent to drive the reaction.[7] While several reagents exist (e.g., PCl₃, PCl₅), thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are most frequently employed in research and development settings for their efficiency and the convenient nature of their byproducts.[5][8][9][10]
| Reagent | Formula | Typical Conditions | Byproducts | Key Advantages & Considerations |
| Thionyl Chloride | SOCl₂ | Neat or in solvent (e.g., Toluene), reflux | SO₂(g), HCl(g) | Cost-effective and powerful. The reaction is driven by the formation of gaseous byproducts.[9][11] Excess reagent can be removed by distillation. |
| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM, THF), catalytic DMF, 0°C to RT | CO₂(g), CO(g), HCl(g) | Generally milder and more selective, often resulting in cleaner reactions with fewer side products.[12] The gaseous byproducts simplify workup.[13] |
Causality of Choice :
-
Thionyl chloride is a robust, classic choice. Heating to reflux ensures the reaction goes to completion. Its primary drawback is its high reactivity, which can sometimes lead to charring or side reactions with sensitive substrates.
-
Oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a milder system that often proceeds at room temperature. This is the preferred method for substrates that are sensitive to high temperatures or the harsher conditions of neat SOCl₂.
Unveiling the Reaction Mechanisms
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. Both pathways involve the conversion of the carboxylic acid's hydroxyl group into a better leaving group.
Mechanism with Thionyl Chloride (SOCl₂)
The reaction proceeds via a nucleophilic acyl substitution pathway.
-
Activation: The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A proton transfer and loss of a chloride ion result in the formation of a reactive chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better one (-O(SO)Cl).[14]
-
Nucleophilic Attack: The displaced chloride ion (Cl⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon.[15]
-
Product Formation: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and another chloride ion, yielding the final acid chloride product and HCl.[6][14]
Caption: Simplified workflow of the thionyl chloride mechanism.
Mechanism with Oxalyl Chloride and Catalytic DMF
This reaction is catalyzed by DMF, which forms a key reactive intermediate.
-
Vilsmeier Reagent Formation: Oxalyl chloride reacts with the catalytic amount of DMF to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[16] This is the true activating agent.
-
Acid Activation: The carboxylic acid attacks the Vilsmeier reagent, forming a reactive O-acylisourea intermediate and releasing a chloride ion.
-
Nucleophilic Attack: The chloride ion attacks the carbonyl carbon of the activated intermediate.
-
Product Formation: This attack leads to the formation of the acid chloride, regeneration of the DMF catalyst, and the release of gaseous byproducts carbon dioxide (CO₂) and carbon monoxide (CO).[12][17]
Caption: Catalytic cycle for the oxalyl chloride/DMF reaction.
Field-Proven Experimental Protocols
Crucial Prerequisite: All glassware must be oven- or flame-dried before use. The reaction is highly sensitive to moisture, which will hydrolyze the reagents and the product. All operations must be conducted in a certified chemical fume hood.[18]
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
This protocol is valued for its straightforwardness and use of an inexpensive reagent.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzoic acid | 188.18 g/mol | 5.0 g | 26.6 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 15 mL | 205 mmol | ~7.7 |
| Toluene (anhydrous) | - | 20 mL | - | - |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber containing NaOH solution), add 4-(1H-pyrazol-1-yl)benzoic acid (5.0 g, 26.6 mmol).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add thionyl chloride (15 mL) to the flask. The solid may not fully dissolve initially.
-
Reaction: Heat the mixture to reflux (approx. 80°C) using a heating mantle. Stir at reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.
-
Workup (Removal of Excess Reagent): Allow the reaction to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. Causality: This step is critical as any remaining SOCl₂ will interfere with subsequent reactions.
-
Purification: Add anhydrous toluene (20 mL) to the crude residue and remove the solvent by rotary evaporation. This is known as azeotropic removal or "co-evaporation" and helps to chase out the last traces of SOCl₂ and dissolved HCl.[18] Repeat this step twice.
-
Isolation: The resulting solid or oil is the crude this compound, which is typically used in the next step without further purification. If a high-purity solid is required, recrystallization from a dry, non-polar solvent like hexanes/toluene may be attempted.[19]
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This is a milder alternative, ideal for more delicate substrates.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzoic acid | 188.18 g/mol | 5.0 g | 26.6 mmol | 1.0 |
| Oxalyl Chloride ((COCl)₂) | 126.93 g/mol | 2.9 mL (4.1 g) | 32.0 mmol | 1.2 |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - | - |
| N,N-Dimethylformamide (DMF) | - | 2 drops (~0.1 mL) | catalytic | - |
Step-by-Step Methodology
-
Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 4-(1H-pyrazol-1-yl)benzoic acid (5.0 g, 26.6 mmol) and anhydrous dichloromethane (100 mL).
-
Catalyst Addition: Add 2 drops of anhydrous DMF via syringe.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Add oxalyl chloride (2.9 mL, 32.0 mmol) dropwise via the addition funnel over 15-20 minutes. Causality: Slow, cooled addition is necessary to control the initial exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. The reaction is typically complete when the mixture becomes a clear solution and gas evolution ceases.
-
Workup and Purification: Concentrate the reaction mixture to dryness using a rotary evaporator. The crude product is then co-evaporated with anhydrous toluene (2 x 20 mL) to remove any volatile impurities.
-
Isolation: The resulting product, this compound, is often of sufficient purity to be used directly in subsequent synthetic steps.
Critical Safety and Handling Protocols
Both thionyl chloride and oxalyl chloride are hazardous materials that demand strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles (or a face shield), a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[20][21]
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic and corrosive vapors.[18][21]
-
Water Reactivity: These reagents react violently with water, releasing large quantities of HCl gas.[21][22][23] Never add water to the reagents. Ensure all equipment is scrupulously dry.
-
Spill Management: In case of a spill, neutralize with a dry agent like sodium bicarbonate or sand. Do not use water. Evacuate the area if the spill is large.
-
First Aid:
-
Inhalation: Move to fresh air immediately. Seek medical attention.[22][24]
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[20][22]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[20][21]
-
Product Characterization: A Spectroscopic Profile
Confirming the structure and purity of the synthesized this compound is essential.
| Technique | Feature | Expected Observation |
| Infrared (IR) Spectroscopy | C=O Stretch | Strong, sharp absorption band in the region of 1785-1815 cm⁻¹ .[25][26] This high frequency is characteristic of the highly electrophilic acid chloride carbonyl. |
| ¹H NMR Spectroscopy | Aromatic Protons | Protons on the benzoic ring and pyrazole ring will appear in the aromatic region (~7.0-8.5 ppm). Protons ortho to the carbonyl group will be deshielded. |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | The carbonyl carbon signal will appear significantly downfield, typically in the range of 168-180 ppm .[27] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) & Fragmentation | A molecular ion peak corresponding to the mass of the product (C₁₀H₇ClN₂O) should be observed. A prominent peak corresponding to the loss of chlorine to form the acylium ion (R-C≡O⁺) is also expected.[25] |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Extend reaction time or increase temperature (for SOCl₂ method). Ensure reagents are fresh and anhydrous. |
| Wet reagents or glassware. | Rigorously dry all glassware and use anhydrous solvents/reagents. Moisture quenches the reaction. | |
| Product Hydrolyzes back to Carboxylic Acid | Exposure to atmospheric moisture during workup. | Perform workup and isolation under a dry, inert atmosphere (N₂ or Ar). Store the final product under inert gas. |
| Dark-colored or Tarry Product | Reaction temperature was too high (especially with SOCl₂). | Use the milder oxalyl chloride method. For the SOCl₂ method, consider adding an inert solvent like toluene to moderate the temperature. |
| Incomplete Removal of Chlorinating Agent | Insufficient distillation or co-evaporation. | Ensure vacuum is adequate for distillation. Perform at least two co-evaporation cycles with an anhydrous, inert solvent. |
Conclusion
The successful conversion of 4-(1H-pyrazol-1-yl)benzoic acid to its acid chloride is a critical enabling step for the synthesis of novel pharmaceutical candidates. By selecting the appropriate chlorinating agent—either the robust thionyl chloride or the milder oxalyl chloride/DMF system—and adhering to stringent anhydrous techniques and safety protocols, researchers can reliably produce this valuable intermediate. The detailed mechanisms, protocols, and troubleshooting advice provided in this guide offer a comprehensive framework for achieving high yields and purity, thereby accelerating the drug discovery pipeline.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 7. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 8. atlas.org [atlas.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 13. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 14. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]
- 18. researchgate.net [researchgate.net]
- 19. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. westliberty.edu [westliberty.edu]
- 22. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. spectrumchemical.com [spectrumchemical.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 27. fiveable.me [fiveable.me]
A Senior Application Scientist's In-depth Guide to 4-(1H-pyrazol-1-yl)benzoyl chloride: Synthesis, Reactivity, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, success is often dictated by the strategic assembly of complex molecules from versatile, well-understood building blocks. 4-(1H-pyrazol-1-yl)benzoyl chloride emerges as a quintessential example of such a scaffold. It elegantly combines two high-value chemical motifs: the pyrazole ring, a privileged structure in numerous FDA-approved drugs, and the benzoyl chloride, a highly reactive acylating agent. This guide provides an in-depth technical exploration of this compound, moving beyond simple data to explain the underlying principles of its synthesis, reactivity, and strategic deployment in drug discovery programs.
Core Physicochemical & Identification Parameters
The foundational data for any chemical entity provides the basis for its handling, stoichiometry, and analysis. This compound is identified by a unique Chemical Abstracts Service (CAS) number, ensuring unambiguous identification in literature and commerce.[1][2][3][4][5]
| Parameter | Value | Source(s) |
| CAS Number | 220461-83-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇ClN₂O | [3] |
| Molecular Weight | 206.63 g/mol | [1][3] |
| Synonym | 1-[4-(Chlorocarbonyl)phenyl]-1H-pyrazole | [2] |
| Predicted Boiling Point | 319.9 ± 25.0 °C | [6] |
| MDL Number | MFCD02681936 | [2] |
Note: For research use only. Not for human or veterinary use.[1]
Synthesis Pathway: A Tale of Two Reactions
The construction of this compound is most reliably achieved via a two-stage process that maximizes yield and purity by addressing the synthesis of the core aromatic structure and the activation of the carboxyl group in separate, optimized steps.
Caption: High-level workflow for the synthesis of the target compound.
Stage 1: Constructing the Pyrazole-Phenyl Core
The key transformation is the formation of the C-N bond between the pyrazole ring and the benzene ring.[1] While transition metal-catalyzed methods (e.g., using copper or palladium) are viable, a robust and often preferred route for this specific precursor is Nucleophilic Aromatic Substitution (SNAr). This involves reacting pyrazole with an activated benzene derivative, such as 4-fluorobenzoic acid, under basic conditions. The electron-withdrawing carboxylic acid group activates the para-position to the fluorine, making it susceptible to nucleophilic attack by the pyrazole nitrogen.
Stage 2: Activation via Acyl Chloride Formation
The conversion of the stable 4-(1H-pyrazol-1-yl)benzoic acid into its highly reactive acyl chloride derivative is the critical final step. This transformation is a cornerstone of organic synthesis.[1] The most common and efficient reagent for this purpose is thionyl chloride (SOCl₂).
Causality of Reagent Choice (SOCl₂): The efficacy of thionyl chloride stems from its ability to convert the hydroxyl group of the carboxylic acid into an excellent leaving group.[7][8] The reaction mechanism proceeds through a highly reactive chlorosulfite intermediate. The subsequent nucleophilic attack by a chloride ion is highly favorable because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] Their evolution from the reaction mixture effectively drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, leading to high conversion rates.
Caption: Mechanism for converting a carboxylic acid to an acyl chloride using SOCl₂.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is designed to be self-validating, including steps for purification and confirmation of product identity.
Objective: To synthesize this compound from 4-(1H-pyrazol-1-yl)benzoic acid.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-(1H-pyrazol-1-yl)benzoic acid | 188.18 | 5.00 g | 26.57 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 4.6 mL | 63.76 | 2.4 |
| Toluene | - | 50 mL | - | - |
| N,N-Dimethylformamide (DMF) | - | 2 drops | - | Cat. |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(1H-pyrazol-1-yl)benzoic acid (5.00 g, 26.57 mmol) and toluene (50 mL). The condenser outlet should be connected to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Catalyst Addition: Add two drops of N,N-Dimethylformamide (DMF).
-
Scientist's Insight: DMF acts as a catalyst by reacting with SOCl₂ to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), which is a more potent acylating agent and accelerates the reaction.
-
-
Reagent Addition: While stirring, slowly add thionyl chloride (4.6 mL, 63.76 mmol) to the suspension at room temperature using a dropping funnel. The addition is exothermic and will be accompanied by gas evolution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting solid to form a clear solution.
-
Work-up & Isolation:
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Trustworthiness Check: It is critical to remove all residual SOCl₂ as it can interfere with subsequent reactions. Co-evaporation with additional dry toluene (2 x 20 mL) is recommended.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable dry solvent (e.g., hexanes or a hexane/toluene mixture) to yield the product as a solid.
-
Characterization: Confirm the product identity.
-
FT-IR: Look for the characteristic strong C=O stretch of the acyl chloride at approximately 1770-1800 cm⁻¹ and the disappearance of the broad O-H stretch from the starting carboxylic acid.
-
¹H NMR: Confirm the expected aromatic and pyrazole proton signals and the absence of the carboxylic acid proton.
-
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The gaseous byproducts (HCl, SO₂) are toxic and corrosive. Ensure the gas trap is functioning correctly.
Reactivity and Strategic Application in Drug Discovery
The synthetic utility of this compound lies in the high reactivity of the acyl chloride moiety. It is an excellent electrophile for introducing the entire 4-(1H-pyrazol-1-yl)benzoyl group into a molecule via nucleophilic acyl substitution.[3] This makes it a pivotal intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[3]
Caption: Core reactivity of the title compound with common nucleophiles.
-
Amide Formation: Reaction with primary or secondary amines readily forms a stable amide bond. This is the most common application, as the resulting N-aroyl pyrazole scaffold is a key feature in many targeted therapies.
-
Ester Formation: Reaction with alcohols yields esters. This can be used to create prodrugs or to explore bioisosteric replacements for the amide linkage.
Conclusion
This compound is more than a catalog chemical; it is a strategic tool for the medicinal chemist. Its synthesis is robust and based on fundamental, well-understood organic reactions. Its reactivity as a potent acylating agent provides a direct and efficient entry point for incorporating the valuable pyrazole-phenyl pharmacophore into lead compounds. A thorough understanding of its synthesis, handling, and reactivity, as detailed in this guide, empowers researchers to leverage this building block to its full potential in the quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 220461-83-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 220461-83-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 220461-83-6 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to 4-(1H-pyrazol-1-yl)benzoyl Chloride: Structure, Synthesis, and Application
This guide provides an in-depth analysis of 4-(1H-pyrazol-1-yl)benzoyl chloride, a pivotal heterocyclic building block for professionals in drug discovery, medicinal chemistry, and materials science. We will explore its molecular architecture, outline a robust synthetic pathway with mechanistic insights, detail its spectroscopic signature, and provide critical guidance on its safe handling and application.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 220461-83-6) is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2] Its structure marries the well-established reactivity of a benzoyl chloride with the pharmacologically significant pyrazole moiety. The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5]
The value of this molecule lies in its utility as a chemical intermediate. The highly reactive acyl chloride group serves as a versatile handle, allowing for the covalent attachment of the 4-(pyrazol-1-yl)benzoyl scaffold to a diverse range of nucleophiles (e.g., amines, alcohols, thiols). This facilitates the systematic development of new chemical entities and the exploration of structure-activity relationships (SAR) in drug development programs.[1][6] This guide serves as a comprehensive resource for researchers looking to leverage the unique properties of this compound.
Molecular Structure and Physicochemical Properties
The molecular architecture consists of a pyrazole ring linked through its N1 position to the C4 (para) position of a benzoyl chloride ring. This arrangement dictates its chemical behavior and potential applications.
Caption: 2D molecular structure of this compound.
The key structural features include:
-
An Electrophilic Carbonyl Carbon: The acyl chloride group is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles.
-
Two Aromatic Systems: Both the phenyl and pyrazole rings are aromatic, contributing to the molecule's overall stability. The dihedral angle between these two rings results in a non-planar conformation.
-
A Versatile Pharmacophore: The N-substituted pyrazole ring is a well-known pharmacophore, capable of engaging in various biological interactions.[7]
Physicochemical Data Summary
The following table summarizes the key identification and physical properties of the compound.
| Property | Value | Reference(s) |
| CAS Number | 220461-83-6 | [1][2][8][9] |
| Molecular Formula | C₁₀H₇ClN₂O | [9] |
| Molecular Weight | 206.63 g/mol | [1][9] |
| Appearance | Solid (Typical) | N/A |
| Boiling Point | 319.9 ± 25.0 °C (Predicted) | [10][11] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [10][11] |
| Solubility | Soluble in nonpolar organic solvents (e.g., CH₂Cl₂, THF, Toluene). Reacts vigorously and decomposes in water and other protic solvents. | [12][13] |
Synthesis and Mechanism
The most reliable and versatile route to this compound is a two-step process starting from the commercially available 4-(1H-pyrazol-1-yl)benzonitrile. This strategy avoids direct functionalization of a pre-formed benzoyl chloride, which would be synthetically challenging.[1]
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic Acid
The first step involves the basic hydrolysis of the nitrile group to a carboxylate, which is subsequently protonated to yield the carboxylic acid precursor.
Experimental Protocol:
-
To a round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq), ethanol, and water (typically a 1:1 mixture).
-
Add sodium hydroxide (NaOH, ~1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 105 °C) and stir for 16-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and perform an extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous phase to a pH of ~5 using 6 M hydrochloric acid (HCl). A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry in a vacuum oven to yield 4-(1H-pyrazol-1-yl)benzoic acid.
Step 2: Synthesis of this compound
This step converts the carboxylic acid to the highly reactive acyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a standard, high-yielding method.
Causality of Reagent Choice: Oxalyl chloride or thionyl chloride (SOCl₂) are preferred reagents for this transformation.[14][15] The key advantage is that the reaction byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl) for oxalyl chloride; sulfur dioxide (SO₂) and HCl for thionyl chloride—are all gaseous.[14] This simplifies the purification process immensely, as the volatile byproducts are easily removed under vacuum, often yielding a product pure enough for subsequent steps without chromatography.
Mechanism of Action (with Oxalyl Chloride/DMF): The reaction does not proceed by direct attack of chloride on the carboxylic acid. Instead, the DMF catalyst first reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent, an iminium chloride intermediate.[16][17] This potent electrophile activates the carboxylic acid, which then undergoes nucleophilic attack by the chloride ion generated in the process. The unstable intermediate collapses, releasing CO₂, CO, and regenerating the DMF catalyst, driving the reaction to completion.[16]
Experimental Protocol:
-
Strictly under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon) , suspend 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in dry dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of dry DMF (e.g., 1-2 drops).
-
Cool the stirred suspension in an ice bath (0 °C).
-
Slowly add oxalyl chloride (~1.5-2.0 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[18]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until gas evolution ceases and the reaction is complete (monitored by the disappearance of the solid acid and/or IR spectroscopy).
-
Carefully concentrate the resulting solution under reduced pressure to remove the solvent and any excess oxalyl chloride.
-
The resulting crude this compound is typically used immediately in the next synthetic step due to its moisture sensitivity.
Spectroscopic Characterization
Structural verification is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its functional groups and related structures.
| Technique | Predicted/Typical Signature | Rationale & Interpretation |
| ¹H NMR | Aromatic region (~7.5-8.5 ppm). Pyrazole protons: 3 distinct signals. Phenyl protons: Two doublets (AA'BB' system). | The electron-withdrawing nature of the acyl chloride and the pyrazole ring deshields the aromatic protons, shifting them downfield.[1] The three non-equivalent protons on the pyrazole ring will show characteristic splitting patterns. The para-substituted phenyl ring will appear as two distinct doublets. |
| ¹³C NMR | Carbonyl (C=O): ~165-170 ppm. Aromatic Carbons: 10 signals in the ~110-145 ppm range. | The acyl chloride carbonyl carbon is highly characteristic.[19] Due to molecular asymmetry, all 10 aromatic carbons (5 from pyrazole, 5 from the substituted phenyl ring) are expected to be unique. |
| IR Spectroscopy | C=O Stretch: ~1775-1810 cm⁻¹ (very strong, sharp) . C-Cl Stretch: ~650-850 cm⁻¹. Aromatic C=C/C=N Stretches: ~1450-1600 cm⁻¹. | The high frequency of the C=O stretch is a hallmark of an acyl chloride, caused by the inductive electron-withdrawing effect of the chlorine atom.[12][20][21] This peak is often the most diagnostic feature in the IR spectrum. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Peak at m/z 206, with an M+2 isotope peak at m/z 208 (~1/3 intensity of M⁺). Base Peak: m/z 105 (Benzoyl cation) . | The M/M+2 pattern is characteristic of a monochlorinated compound.[22] The most favorable fragmentation is the loss of the chlorine radical followed by cleavage to form the highly stable benzoyl acylium ion (C₆H₅CO⁺) at m/z 105, which is a common fragment for benzoyl derivatives.[23][24] |
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand stringent safety protocols. This compound should be handled with the utmost care.
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[11][13][25]
-
Water Reactive: Reacts violently with water, moisture, and protic solvents to release corrosive hydrogen chloride (HCl) gas.[12][25]
-
Toxic & Lachrymatory: Harmful if inhaled, causing irritation and chemical burns to the respiratory tract. It is a lachrymator, causing tearing.[13][25][26]
Caption: Logical relationships for safe handling of acyl chlorides.
Handling & Storage Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to contain corrosive vapors.[25] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat.[26]
-
Anhydrous Conditions: All glassware must be flame- or oven-dried before use. Use anhydrous solvents and operate under an inert atmosphere (Nitrogen or Argon) to prevent decomposition.[13][18]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for corrosive materials. Keep away from water, alcohols, amines, and bases.[13][25]
-
Spills & Disposal: Absorb small spills with an inert dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water. Unused material and waste should be carefully quenched by slow addition to a stirred, cold alcohol (like isopropanol) before neutralization and disposal according to institutional guidelines.
Applications in Research and Development
The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
The acyl chloride functionality allows it to act as an efficient "acylating agent," readily reacting with nucleophiles to form stable amide and ester bonds.
Caption: Application as a building block for amide and ester synthesis.
-
Drug Discovery: Researchers can synthesize libraries of novel amides and esters by reacting this compound with various amines and alcohols. These new derivatives can then be screened for biological activity, leveraging the proven pharmacological importance of the pyrazole core.[4][6] The resulting compounds are frequently investigated as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[6]
-
Agrochemicals: The pyrazole scaffold is also prominent in modern herbicides and fungicides. This building block can be used to develop new crop protection agents.[4]
-
Materials Science: The rigid, aromatic structure can be incorporated into polymers or other materials to modify their properties, such as thermal stability or photophysical characteristics.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the strategic combination of a reactive acylating group and a biologically relevant pyrazole moiety. Its straightforward, albeit sensitive, synthesis makes it an accessible tool for chemists. A thorough understanding of its properties, coupled with strict adherence to safety protocols, enables researchers to effectively employ this compound in the rational design and synthesis of novel molecules with significant potential in medicine and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. royal-chem.com [royal-chem.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 220461-83-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 220461-83-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound CAS#: 220461-83-6 [m.chemicalbook.com]
- 11. This compound | 220461-83-6 [amp.chemicalbook.com]
- 12. Acyl chloride - Wikipedia [en.wikipedia.org]
- 13. synquestlabs.com [synquestlabs.com]
- 14. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 15. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. spectrabase.com [spectrabase.com]
- 20. reddit.com [reddit.com]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzoyl chloride [webbook.nist.gov]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Senior Application Scientist's Guide to 4-(1H-pyrazol-1-yl)benzoyl chloride: Availability, Synthesis, and Application
Introduction: The Strategic Value of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. 4-(1H-pyrazol-1-yl)benzoyl chloride has emerged as a crucial intermediate, valued for its unique structural features that bridge a phenyl ring with a pyrazole moiety through a stable C-N bond. The terminal benzoyl chloride provides a highly reactive handle for amide bond formation, making it an indispensable tool for linking this valuable pharmacophore to a wide array of molecular scaffolds.
This guide provides an in-depth analysis of this compound, tailored for researchers, chemists, and drug development professionals. We will move beyond a simple cataloging of properties to explore its commercial availability, provide a robust and validated synthesis protocol for instances where in-house preparation is preferred, and discuss its critical applications, particularly in the development of kinase inhibitors.
Chemical Profile and Identification
Before sourcing or synthesizing, it is critical to confirm the identity of the target compound through its fundamental chemical descriptors.
-
Chemical Name: this compound
-
Synonyms: 1-[4-(Chlorocarbonyl)phenyl]-1H-pyrazole, 4-Pyrazol-1-ylbenzoyl chloride[1][2]
-
Structure:

Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers. Its availability as a stock item can fluctuate, but it is generally accessible for research and development purposes. For larger-scale or GMP (Good Manufacturing Practice) requirements, custom synthesis is a common and reliable alternative.
Below is a summary of representative commercial suppliers. Researchers should always verify stock status and request a certificate of analysis (CoA) to ensure purity meets experimental requirements.
| Supplier | Product/Catalogue No. | Purity | Notes |
| Apollo Scientific | OR23289 | ≥95% | Often available from UK and US stock.[1] |
| BenchChem | B1585747 | Research Grade | For research use only.[4] |
| ChemicalBook | CB0393575 | Not specified | Aggregates multiple global suppliers.[2] |
| Dabos | OR23289-1G | Not specified | Requires a commercial address for shipping.[5] |
This table is representative and not exhaustive. Pricing and availability are subject to change. It is designated for research use only and not for human or veterinary applications.[4]
In-House Synthesis: A Validated Two-Step Protocol
While direct purchasing is convenient, in-house synthesis offers control over purity, scale, and cost, especially for extensive campaigns. The most reliable and field-proven route is a two-step process: first, the synthesis of the stable carboxylic acid precursor, 4-(1H-pyrazol-1-yl)benzoic acid, followed by its conversion to the target acyl chloride.
Logical Framework for the Synthesis Workflow
The diagram below outlines the strategic workflow, starting from a commercially available nitrile and proceeding to the final reactive acyl chloride. This approach is favored because the intermediate carboxylic acid is a stable, easily purified solid, which ensures the final chlorination step begins with high-purity material, maximizing the yield and success of the final, moisture-sensitive product.
Caption: Workflow for the two-step synthesis of the target compound.
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid
This step involves the robust hydrolysis of the corresponding benzonitrile. The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic starting material and the inorganic base.
-
Reagents & Equipment:
-
4-(1H-pyrazol-1-yl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH) & Deionized Water
-
6M Hydrochloric acid (HCl)
-
Round bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
-
Protocol:
-
To a round bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq).
-
Add a 1:1 mixture of ethanol and water (approx. 20 mL per gram of nitrile).
-
Add sodium hydroxide (1.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 105°C) and stir vigorously for 16-20 hours.[6] Causality: The elevated temperature is necessary to drive the hydrolysis of the stable nitrile group. The reaction can be monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and perform an extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities.[6]
-
Transfer the aqueous phase to a beaker and cool in an ice bath.
-
Slowly acidify the aqueous phase to a pH of ~5 using 6M HCl.[6] A white or light-yellow precipitate will form. Causality: Protonation of the carboxylate salt renders the carboxylic acid insoluble in water, causing it to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.
-
Self-Validation: The product can be characterized by LCMS to confirm the mass (m/z 189 [M+H]⁺) and by ¹H NMR to verify its structure.[6]
-
Step 2: Conversion to this compound
This is the critical final step, converting the stable acid to the reactive acyl chloride. This reaction is highly moisture-sensitive.
-
Reagents & Equipment:
-
4-(1H-pyrazol-1-yl)benzoic acid (dried)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF)
-
Schlenk flask or oven-dried glassware with a nitrogen/argon atmosphere
-
-
Protocol:
-
Suspend the dried 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in anhydrous DCM in an oven-dried flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise at 0°C. The mixture may become a clear solution as the reaction progresses.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40°C for DCM) for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases.
-
Self-Validation: Reaction progress can be monitored by carefully taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC or LCMS to observe the disappearance of the starting acid.
-
Once complete, remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to use a trap to capture the corrosive off-gases.
-
The resulting solid or oil is the crude this compound, which is often used directly in the next step without further purification due to its reactivity.
-
Applications in Drug Discovery & Medicinal Chemistry
The title compound is not an end-product but a strategic intermediate. Its utility stems from the pyrazole ring, a common feature in many bioactive molecules, combined with the reactive acyl chloride linker.
-
Kinase Inhibitors: A primary application is in the synthesis of kinase inhibitors for cancer therapy.[4] The pyrazole moiety can form key hydrogen bonds within the ATP-binding pocket of various kinases, while the benzoyl chloride group allows for its covalent attachment to other fragments that confer selectivity and potency.
-
Agrochemicals: Pyrazole-containing compounds have also been patented for use as herbicides, highlighting the broad biological activity of this scaffold.[4]
-
PROTACs and Chemical Probes: Its role as a "linker-ready" building block makes it valuable in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where one end binds to a target protein and the other to an E3 ligase.
The logical relationship of its use is depicted below:
Caption: Role as a bridge between a pharmacophore and a molecular scaffold.
Handling, Storage, and Safety
-
Safety: this compound is classified as an irritant.[2] All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: As an acyl chloride, it is highly susceptible to hydrolysis. It must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator or dry cabinet to protect it from moisture.
References
- 1. 220461-83-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 220461-83-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. PubChemLite - this compound (C10H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. This compound 1G - OR23289-1G [dabos.com]
- 6. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
safety and handling of 4-(1H-pyrazol-1-yl)benzoyl chloride
An In-depth Technical Guide to the Safe Handling and Application of 4-(1H-pyrazol-1-yl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Potent Potential and Precaution
This compound stands as a pivotal building block in modern medicinal chemistry and materials science. Its bifunctional nature, combining the versatile pyrazole moiety with the highly reactive benzoyl chloride group, makes it an invaluable intermediate for synthesizing a diverse array of complex molecules, particularly kinase inhibitors for oncological therapies.[1] However, the very chemical reactivity that makes this compound so useful also renders it hazardous. This guide is crafted from the perspective of a senior application scientist, moving beyond a simple recitation of safety data to provide a framework of understanding. Here, we will explore the causality behind the necessary precautions, grounding every recommendation in the fundamental principles of its chemistry to foster a self-validating system of safety and experimental success.
Hazard Identification and Chemical Profile
The primary hazards of this compound stem from the acyl chloride functional group. Acyl chlorides are acutely reactive towards nucleophiles, a category that includes water, alcohols, and the biological macromolecules that constitute living tissue. The pyrazole ring, while generally stable, also contributes to the molecule's overall toxicological profile.
GHS Hazard Classification
While a specific, universally adopted GHS classification for this exact molecule is not consistently published, its hazard profile can be reliably inferred from the well-documented dangers of its constituent functional groups, primarily benzoyl chloride.[2][3]
| Hazard Class | Category | Hazard Statement | Rationale & Context |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion can cause severe burns to the mouth, throat, and stomach.[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Readily absorbed through the skin, causing burns and potential systemic toxicity.[2] |
| Acute Toxicity, Inhalation | Category 2 or 3 | H330/H331: Fatal or Toxic if inhaled | Vapors are highly corrosive to the entire respiratory tract.[2] Inhalation can lead to pulmonary edema, a delayed medical emergency.[4][5] |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage | The acyl chloride reacts with moisture on the skin to produce hydrochloric acid (HCl) and 4-(1H-pyrazol-1-yl)benzoic acid, causing immediate and severe chemical burns.[2][6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Contact with eyes will cause irreversible damage and potential blindness.[2][7] It is a potent lachrymator. |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | Fumes from the compound, and especially the HCl gas produced upon contact with air, are highly irritating.[2][8] |
| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction | Repeated exposure can lead to sensitization, causing a rash.[2][3] |
The Chemistry of Reactivity and Hazard
The central pillar of this compound's hazardous nature is its violent reaction with water.[4][9] This is not a slow degradation; it is a rapid, exothermic hydrolysis that liberates gaseous, corrosive hydrogen chloride (HCl) and the corresponding carboxylic acid. This reaction is the root cause of its corrosivity to skin, eyes, and mucous membranes.
Figure 1: The fundamental hydrolysis reaction that dictates the primary hazards of this compound.
This inherent reactivity extends to other common laboratory nucleophiles, including alcohols, amines, and strong bases, often with violent results.[4][10]
Engineering Controls and Personal Protective Equipment (PPE)
Given the severity of the hazards, a multi-layered approach to exposure prevention is mandatory. Engineering controls provide the first and most important line of defense, supplemented by rigorous adherence to PPE protocols.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood.[11][12] This is non-negotiable.
-
Emergency Facilities: An operational safety shower and eyewash station must be located in the immediate vicinity of the work area.[2] Their locations must be clearly marked and unobstructed.
Personal Protective Equipment (PPE): A Self-Validating System
The choice of PPE is not a checklist but a system designed to protect against the specific hazards of the compound.
| Protection Area | Required Equipment | Rationale and Field Insights |
| Eye and Face | Chemical safety goggles AND a full-face shield.[2][11] | Goggles protect against vapors and incidental splashes. The face shield is critical to protect the entire face from the consequences of a reactive splash-back, which is a known risk with acyl chlorides. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is strongly recommended. | Acyl chlorides can penetrate standard nitrile gloves relatively quickly. Always inspect gloves for any signs of degradation or puncture before use.[13] Immediately remove and replace gloves upon any suspected contact. |
| Skin and Body | Flame-retardant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron is advised when handling larger quantities. | Protective clothing prevents skin exposure from accidental spills.[11][14] Contaminated clothing must be removed immediately and decontaminated before reuse.[7] |
| Respiratory | Not typically required when used within a functional fume hood. | In the event of a spill, insufficient ventilation, or aerosol generation, a full-face respirator with a combination organic vapor/acid gas cartridge is necessary.[9][11] |
Core Protocols for Safe Handling, Storage, and Disposal
Handling Under Inert Conditions
The compound is moisture-sensitive.[2] To preserve its integrity and prevent the release of HCl gas, it should be handled under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or reactions where stoichiometry is critical.
-
Transfers: Use cannulation techniques or a glove box for transferring the liquid. For small-scale additions, use gas-tight syringes.
-
Reaction Setup: Assemble glassware and dry it thoroughly in an oven before use. Purge the assembled apparatus with an inert gas before introducing the reagent.
Storage
-
Conditions: Store in a cool, dry, well-ventilated, and dedicated corrosives storage area.[2][8]
-
Container: Keep the container tightly sealed. The original container is preferred. If transferred, ensure the new container is appropriate and clearly labeled.
-
Incompatibilities: Segregate from water, alcohols, amines, strong bases, and oxidizing agents.[4][6]
-
Security: Store in a locked cabinet or otherwise secured area accessible only to trained and authorized personnel.
Waste Disposal
Disposal of this compound requires a two-step process: quenching and disposal. Never dispose of the active reagent directly.
-
Quenching: Slowly and cautiously add the waste material to a large, stirred beaker of a weak base solution, such as sodium bicarbonate, preferably in an ice bath to control the exothermic reaction. Perform this in a fume hood.
-
Disposal: The neutralized aqueous waste should be collected in a properly labeled hazardous waste container for disposal according to institutional and local environmental regulations.[4][7]
Emergency Response Procedures
Immediate and correct action is critical in any emergency involving this compound.
-
Spill:
-
Evacuate all non-essential personnel from the area.[15]
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or diatomaceous earth.[3][4] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.
-
Carefully collect the absorbed material into a sealable container for hazardous waste disposal.
-
Decontaminate the area with a sodium bicarbonate solution, followed by a final wipe-down.
-
-
Fire:
-
Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam as extinguishing agents.[13]
-
DO NOT USE WATER. The violent reaction will worsen the situation.[3][4]
-
If containers are exposed to fire, cool them with a water spray from a safe distance, ensuring the water does not come into contact with the chemical itself.[4] Containers may explode when heated.[6][16]
-
-
First Aid:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 30 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with large volumes of water for at least 30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, including an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[6]
-
Application in Synthesis: A Self-Validating Experimental Workflow
The primary utility of this compound is as an acylating agent to form amides and esters. The following protocol for amide bond formation integrates the necessary safety measures into a logical, verifiable workflow.
General Protocol for Amide Synthesis
This procedure describes the reaction with a generic primary or secondary amine.
-
Preparation (In Fume Hood):
-
Oven-dry all glassware and allow to cool under a stream of inert gas (N₂ or Ar).
-
Dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a separate flask under an inert atmosphere.
-
Using a gas-tight syringe, add the benzoyl chloride solution dropwise to the stirred amine solution at 0 °C. A slow, controlled addition is crucial to manage the exothermic reaction.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Perform a standard aqueous workup, separating the organic layer.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide product by column chromatography or recrystallization.
-
Figure 2: A validated workflow for the safe execution of an acylation reaction, integrating safety checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. Acetyl Chloride: Preparation and Hazards_Chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Gas detectors and respiratory protection equipments C2H3ClO (acetyl chloride), CAS number 75-36-5 [en.gazfinder.com]
- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. bio.vu.nl [bio.vu.nl]
- 14. fishersci.com [fishersci.com]
- 15. lobachemie.com [lobachemie.com]
- 16. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 4-(1H-pyrazol-1-yl)benzoyl Chloride and Its Analogs: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(1H-pyrazol-1-yl)benzoyl chloride is a pivotal chemical intermediate, distinguished by the fusion of a stable pyrazole ring with a reactive benzoyl chloride moiety. This unique architecture establishes it as a versatile building block for synthesizing a diverse range of complex molecules. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable metabolic stability and ability to engage in various biological interactions.[1][2] The acyl chloride functional group provides a highly reactive handle for forming new chemical bonds, primarily amides and esters, enabling the rapid assembly of molecular libraries for screening. This guide offers an in-depth exploration of the synthesis of the core molecule and its analogs, details its chemical reactivity, and reviews its significant applications in drug discovery and agrochemicals, supported by detailed protocols and structure-activity relationship (SAR) insights.
The Pyrazole Scaffold: A Privileged Core in Modern Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its aromatic nature, combined with the presence of both hydrogen bond donor (N-H) and acceptor (pyridine-like N) capabilities, allows it to interact effectively with biological targets like enzymes and receptors.[2] This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[1] The compound this compound serves as a critical intermediate, leveraging the established biological relevance of the pyrazole core while providing a reactive site for further chemical elaboration. Its primary utility lies in its ability to connect the pyrazole pharmacophore to other molecular fragments through robust amide or ester linkages, making it an invaluable tool for lead generation and optimization in drug discovery programs.[4]
Synthesis of this compound: A Strategic Approach
The synthesis is logically approached in two main stages: the construction of the stable precursor, 4-(1H-pyrazol-1-yl)benzoic acid, followed by its conversion to the highly reactive acyl chloride.
Part A: Crafting the Benzoic Acid Precursor
The key challenge in synthesizing the precursor is the formation of the C-N bond between the phenyl and pyrazole rings. Two primary, reliable methods dominate this field: transition metal-catalyzed N-arylation and the hydrolysis of a nitrile intermediate.
Method 1: Transition Metal-Catalyzed N-Arylation This is a powerful and versatile method for forming C-N bonds. The reaction couples pyrazole with a 4-halobenzoic acid derivative, typically using either copper (Ullmann condensation) or palladium (Buchwald-Hartwig amination) catalysts.[4]
-
Expertise & Experience: The choice between copper and palladium is often dictated by cost, substrate scope, and desired reaction conditions. Copper catalysts are less expensive but often require higher temperatures. Modern palladium systems, featuring bulky phosphine ligands, offer milder conditions and broader functional group tolerance, making them a frequent choice in medicinal chemistry campaigns despite the higher cost.[4]
Experimental Protocol: Palladium-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-bromobenzoate (1.0 eq), pyrazole (1.2 eq), Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane via cannula.
-
Reaction: Heat the mixture at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude methyl 4-(1H-pyrazol-1-yl)benzoate by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF/methanol and add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 eq). Stir at room temperature or with gentle heating until saponification is complete.
-
Isolation: Acidify the mixture with 1M HCl to a pH of ~4-5, which will precipitate the 4-(1H-pyrazol-1-yl)benzoic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.[5]
Method 2: Hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile This method provides an alternative route, particularly if the benzonitrile starting material is more accessible.
Experimental Protocol: Nitrile Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.[5]
-
Hydrolysis: Add sodium hydroxide (1.5-2.0 eq) and heat the mixture to reflux (approx. 105 °C) for 16-24 hours.[5]
-
Isolation: After cooling, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Precipitation: Carefully adjust the pH of the aqueous layer to ~5 using 6M HCl.[5]
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with distilled water, and dry in a vacuum oven to yield 4-(1H-pyrazol-1-yl)benzoic acid.[5]
Part B: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The choice of reagent is critical for ensuring high yield and purity.[6]
-
Thionyl Chloride (SOCl₂): This is a common and cost-effective choice. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[6][7] A catalytic amount of DMF is often used to accelerate the reaction via the formation of a Vilsmeier reagent.
-
Oxalyl Chloride ((COCl)₂): This reagent is milder and often used for substrates sensitive to the higher temperatures or harsher conditions sometimes required with SOCl₂. Its byproducts (CO₂, CO, HCl) are also gaseous.[8]
-
Phosphorus Pentachloride (PCl₅): A solid reagent that reacts readily at room temperature. The main drawback is the formation of a liquid byproduct, phosphorus oxychloride (POCl₃), which must be separated by distillation.[6]
Experimental Protocol: Acyl Chloride Formation with Thionyl Chloride
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, 5-10 eq), which can also serve as the solvent. Alternatively, use an inert solvent like dichloromethane (DCM) or toluene with a smaller excess of SOCl₂ (1.5-2.0 eq).
-
Catalyst: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux (typically 70-80 °C for neat SOCl₂) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation or rotary evaporation (under vacuum, with appropriate trapping). The resulting crude this compound is often used directly in the next step without further purification.
-
Trustworthiness: The high reactivity and moisture sensitivity of the product mean it is almost always generated in situ or used immediately after isolation. Confirming conversion via IR spectroscopy (disappearance of broad O-H stretch from the carboxylic acid, appearance of sharp C=O stretch around 1750-1800 cm⁻¹) is a self-validating step before proceeding.[8]
Chemical Reactivity and Strategic Applications
The utility of this compound stems from its high electrophilicity at the carbonyl carbon.[9] This makes it an excellent acylating agent, readily reacting with nucleophiles. Its stability is greater than aliphatic acyl chlorides due to the resonance stabilization from the benzene ring, yet it remains highly reactive for synthetic purposes.[10]
| Reaction Type | Nucleophile | Product | Typical Conditions | Significance |
| Amidation | Primary/Secondary Amine (R-NH₂) | Amide | Aprotic solvent (DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl.[8] | The most common application; forms the stable amide bond central to many pharmaceuticals. |
| Esterification | Alcohol (R-OH) | Ester | Aprotic solvent, base (e.g., pyridine).[8] | Used to create ester prodrugs or modify solubility and pharmacokinetic properties. |
| Hydrolysis | Water (H₂O) | Carboxylic Acid | Occurs readily on exposure to moisture.[8] | Generally an undesirable side reaction; dictates the need for anhydrous handling conditions. |
| Friedel-Crafts Acylation | Arene (e.g., Benzene) | Ketone | Lewis acid catalyst (e.g., AlCl₃), anhydrous conditions. | Forms C-C bonds, allowing attachment to other aromatic systems. |
Design and Synthesis of Analogs
The core structure provides multiple points for modification to explore chemical space and optimize for a desired biological activity.
-
Position 1 (Benzene Ring): Substituents can be introduced on the benzene ring. This is best accomplished by starting with an already substituted 4-halobenzoic acid or 4-halobenzonitrile in the initial synthesis.
-
Position 2 (Pyrazole Ring): The pyrazole ring can be substituted at the 3, 4, and 5 positions. This is achieved by using a substituted pyrazole in the N-arylation step or by building the substituted pyrazole ring on the aryl hydrazine precursor.[11][12]
-
Position 3 (Amide/Ester Linkage): The greatest diversity is generated here by reacting the acyl chloride with a wide array of amines or alcohols to create large libraries of final compounds.
Applications and Structure-Activity Relationships (SAR)
Medicinal Chemistry
The 4-(1H-pyrazol-1-yl)benzoyl scaffold is prevalent in compounds targeting a wide array of diseases.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic ring system linked via an amide bond to an aromatic group. This scaffold is ideal for positioning the pyrazole ring within the ATP-binding pocket of a kinase while using the amide to interact with the hinge region.[4]
-
Antibacterial Agents: Analogs have shown potent activity against drug-resistant bacteria. For example, derivatives of 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid act as growth inhibitors of Staphylococcus aureus and Acinetobacter baumannii.[13][14][15]
-
Cannabinoid Receptor (CB1) Antagonists: SAR studies on pyrazole derivatives identified key structural requirements for potent CB1 antagonism. These include a para-substituted phenyl ring at the pyrazole 5-position and a carboxamide group at the 3-position, highlighting the importance of the amide linkage derived from an acyl chloride intermediate.[16][17]
| Analog Class | Biological Target/Activity | Key SAR Insights | Reference(s) |
| Pyrazole Carboxamides | Cannabinoid Receptor 1 (CB1) Antagonists | A p-iodophenyl group at pyrazole C5 and a piperidinyl carboxamide at C3 yield high potency. | [16][17] |
| Pyrazole-based Inhibitors | Meprin α and β | 3,5-diphenylpyrazole core shows high potency. N-substitution on the pyrazole ring generally decreases activity. | [11] |
| Dihydropyrazole Derivatives | FabH Inhibitors (Antibacterial) | A 4-methoxyphenyl group at C3 and a 4-chloro/fluorophenyl group at C5 of the pyrazole ring are potent inhibitors. | [18] |
| Pyrazolyl-Benzoyl Derivatives | Herbicidal Activity | Various substitutions on both the pyrazole and benzoyl rings are patented for weed control. | [19][20] |
Agrochemicals
Beyond medicine, this scaffold is important in agriculture. Numerous patents describe the use of pyrazol-4-yl-benzoyl derivatives as potent herbicides, demonstrating the broad utility of this chemical class.[19][20]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its synthesis is robust and well-documented, and its reactivity is perfectly suited for the rapid generation of diverse chemical libraries. The proven track record of the pyrazole scaffold in approved drugs and high-value agrochemicals ensures that this intermediate and its analogs will remain a focus of research and development. Future work will likely concentrate on applying green chemistry principles to its synthesis, such as using catalytic methods to replace stoichiometric reagents like thionyl chloride, and expanding the diversity of analogs for screening against new and challenging biological targets.[4]
References
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- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PL325279A1 - Pyrazol-4-ylo-benzoyl derivatives and their application as herbicides - Google Patents [patents.google.com]
- 20. CN1194644A - Pyrazol-4-ylbenzoyl derivatives and their use as herbicides - Google Patents [patents.google.com]
The Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Impact on Drug Development
Abstract
The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle, has proven to be a cornerstone of modern medicinal chemistry and beyond. Its discovery in the late 19th century unlocked a vast chemical space that continues to yield compounds of profound biological and technological significance. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrazole-based reagents, detailing the evolution of their synthesis from classical condensation reactions to contemporary catalytic and multicomponent strategies. We will delve into the mechanistic underpinnings of these synthetic methodologies, offering field-proven insights into experimental choices. Furthermore, this guide will illuminate the diverse applications of pyrazoles, with a particular focus on their role as privileged scaffolds in drug discovery, alongside their impact on agriculture and materials science. This document is intended for researchers, scientists, and drug development professionals, providing a robust foundation for understanding and harnessing the power of the pyrazole core.
A Serendipitous Discovery: The Dawn of Pyrazole Chemistry
The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1] While investigating the reaction of ethyl acetoacetate with phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[2] This discovery was not merely the creation of a new molecule; it was the genesis of a new field of heterocyclic chemistry.[2] The term "pyrazole" itself was coined by Knorr to describe this novel five-membered ring system containing two adjacent nitrogen atoms.[1][3]
The initial applications of pyrazole derivatives were not far behind their discovery. Antipyrine, a derivative of Knorr's original pyrazolone, was one of the first synthetic, non-opioid analgesics and antipyretics to be widely used in medicine. This early success highlighted the therapeutic potential of the pyrazole scaffold and spurred further research into its derivatives. It wasn't until 1959 that the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, demonstrating that this heterocyclic system is also a part of nature's chemical inventory.[3][4]
Historical Timeline of Key Milestones
-
1883: Ludwig Knorr synthesizes the first pyrazole derivative and coins the term "pyrazole".[1]
-
1887: The structure of Knorr's initial compound is confirmed as 3-methyl-1-phenyl-1H-pyrazol-5-ol.[1]
-
1889: Buchner accomplishes the first synthesis of the parent pyrazole molecule.[5]
-
Early 1900s: Antipyrine and other pyrazolone derivatives are widely adopted as analgesic and anti-inflammatory drugs.
-
1959: The first natural pyrazole, 1-pyrazolyl-alanine, is isolated from watermelon seeds.[4][6]
-
Mid-20th Century: The discovery of pyrazole-containing herbicides and fungicides marks their entry into agrochemicals.[7]
-
Late 20th - Early 21st Century: A surge in the discovery and development of pyrazole-based pharmaceuticals, including the blockbuster anti-inflammatory drug Celecoxib and numerous kinase inhibitors for cancer therapy.[8]
-
2011-Present: Over 30 new pyrazole-containing drugs have been approved by the US FDA, highlighting the scaffold's continued importance in modern drug discovery.[9]
Constructing the Core: Synthetic Methodologies for the Pyrazole Ring
The versatility of the pyrazole scaffold is matched by the diversity of synthetic methods developed for its construction. From the classical Knorr synthesis to modern multicomponent reactions, chemists have a powerful toolkit to access a wide array of substituted pyrazoles.
The Classical Approach: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis remains a fundamental and widely used method for preparing pyrazoles.[10] In its most common form, it involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11]
Mechanism of the Knorr Pyrazole Synthesis:
The mechanism begins with the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, which activates it for nucleophilic attack by the hydrazine.[11] The resulting intermediate then undergoes a series of steps involving intramolecular condensation and dehydration to form the stable pyrazole ring.
Figure 1: Mechanism of the Knorr Pyrazole Synthesis.
Modern Synthetic Strategies
While the Knorr synthesis is a workhorse, modern organic chemistry has introduced more sophisticated and often more efficient methods for pyrazole synthesis.
This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.[12] For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[12] This approach offers excellent control over regioselectivity and provides access to pyrazoles that may be difficult to synthesize via condensation methods.
Figure 2: [3+2] Dipolar Cycloaddition for Pyrazole Synthesis.
MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants.[13] For pyrazole synthesis, MCRs offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[12] A common MCR approach involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine.[12]
Figure 3: General Workflow for a Multicomponent Pyrazole Synthesis.
The Privileged Scaffold: Pyrazoles in Drug Discovery and Beyond
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. Its unique physicochemical properties, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability, contribute to its success in drug development.[9]
Anti-inflammatory Agents
One of the most significant therapeutic applications of pyrazoles is in the treatment of inflammation. The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory conditions like arthritis. Celecoxib (Celebrex®), a diaryl-substituted pyrazole, is a prime example of a highly successful selective COX-2 inhibitor.[13]
Structure-Activity Relationship (SAR) for Pyrazole-Based COX-2 Inhibitors:
-
1,5-Diaryl Substitution: The presence of two aryl groups at the 1- and 5-positions of the pyrazole ring is crucial for selective COX-2 inhibition.
-
Sulfonamide/Sulfone Moiety: A para-sulfonamide or sulfone group on one of the aryl rings is a key pharmacophoric feature that allows the molecule to bind to a secondary pocket in the COX-2 enzyme, conferring selectivity over COX-1.[14]
-
Substituents on the Aryl Rings: The nature and position of substituents on the aryl rings can modulate potency and pharmacokinetic properties. For example, a methyl group on the phenyl ring at the 5-position is often found in potent inhibitors.[14]
Anticancer Agents
The pyrazole scaffold is also a prominent feature in many modern anticancer drugs, particularly kinase inhibitors.[15] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[12] Pyrazole-based compounds have been successfully designed to inhibit a variety of kinases involved in cancer progression.
Table 1: Selected Pyrazole-Based Anticancer and Anti-inflammatory Drugs
| Drug Name | Target | Therapeutic Area | Representative IC50 Value |
| Celecoxib | COX-2 | Anti-inflammatory | 0.017 µM (COX-2)[1] |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera | 3.3 nM (JAK1), 2.8 nM (JAK2) |
| Crizotinib | ALK/ROS1 | Non-Small Cell Lung Cancer | 24 nM (ALK) |
| Axitinib | VEGFRs | Renal Cell Carcinoma | 0.2 nM (VEGFR2) |
| Sildenafil | PDE5 | Erectile Dysfunction, Pulmonary Hypertension | 3.9 nM (PDE5) |
| BIRB 796 | p38α MAPK | Inflammatory Diseases (clinical trials) | Kd = 50-100 pM[15] |
IC50 and Kd values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources.[1][15][16][17]
Applications in Agrochemicals
The biological activity of pyrazole derivatives extends to the field of agriculture, where they are used as effective herbicides, fungicides, and insecticides.[13][18]
-
Herbicides: Pyrazole-based herbicides often act by inhibiting key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[5][7]
-
Fungicides: Several commercial fungicides, such as Pyraclostrobin, contain a pyrazole core and are effective against a broad spectrum of plant pathogens.[13]
-
Insecticides: Fipronil, a broad-spectrum insecticide, is a well-known example of a pyrazole-based insecticide that acts by blocking GABA-gated chloride channels in insects.[18]
Materials Science
The unique electronic and structural properties of pyrazoles have also led to their exploration in materials science.[19] They are being investigated for applications in:
-
Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[19]
-
Conductive Polymers: For the development of new conductive materials.[13]
-
Sensors and Catalysis: As ligands for metal catalysts and as components of chemical sensors.[19]
Experimental Protocols
To provide a practical context for the synthesis of pyrazoles, the following detailed experimental protocols are provided.
Classical Synthesis: Preparation of 3,5-Dimethylpyrazole
This protocol is a classic example of the Knorr pyrazole synthesis and is adapted from established procedures.[2][20]
Materials and Equipment:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Round-bottom flask with stirrer, dropping funnel, and thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the solution reaches 15°C.
-
With continuous stirring, add 50 g (0.50 mol) of acetylacetone dropwise from the dropping funnel, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for 1 hour. A precipitate of 3,5-dimethylpyrazole will form.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of ether.
-
Separate the layers and extract the aqueous layer with four additional 40 mL portions of ether.
-
Combine the ether extracts and wash once with saturated sodium chloride solution.
-
Dry the ether solution over anhydrous potassium carbonate.
-
Remove the ether by distillation using a rotary evaporator.
-
The resulting crystalline residue is 3,5-dimethylpyrazole. Dry the product under reduced pressure.
Expected Yield: 37–39 g (77–81%).
Modern Synthesis: Microwave-Assisted, Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles
This protocol illustrates a modern, green chemistry approach to the synthesis of a more complex pyrazole derivative using a multicomponent reaction under microwave irradiation.
Materials and Equipment:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol) in 5 mL of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.
Expected Yield: Typically high, often >85%.
Conclusion
From its serendipitous discovery over a century ago, the pyrazole core has established itself as a remarkably versatile and enduring scaffold in chemical science. Its journey from a laboratory curiosity to a fundamental building block in life-saving drugs, innovative agrochemicals, and advanced materials is a testament to the power of heterocyclic chemistry. The continued development of novel and efficient synthetic methodologies ensures that the exploration of pyrazole's chemical space is far from over. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and structure-activity relationships of pyrazole-based reagents is not just an academic exercise, but a critical tool in the quest for new and improved solutions to global challenges in health, agriculture, and technology. The future of the pyrazole scaffold is bright, with countless opportunities for innovation yet to be uncovered.
References
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- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 12. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royal-chem.com [royal-chem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for Amide Synthesis using 4-(1H-Pyrazol-1-yl)benzoyl chloride
Introduction: The Significance of the Pyrazole Moiety in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel pharmaceuticals.[1] Molecules incorporating the 4-(1H-pyrazol-1-yl)benzoyl structural motif are of particular interest as they serve as versatile intermediates for the synthesis of a wide array of biologically active compounds, including anti-inflammatory agents, analgesics, and potent inhibitors of various enzymes.[1] This application note provides a comprehensive experimental protocol for the synthesis of amides using 4-(1H-pyrazol-1-yl)benzoyl chloride, a key reagent for introducing this valuable pharmacophore.
Reaction Principle: The Nucleophilic Acyl Substitution Mechanism
The synthesis of an amide from an acyl chloride and a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[2][3][4]
Diagram of the Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Experimental Protocols
This section details the necessary procedures for the preparation of the acyl chloride and the subsequent amide synthesis.
Part 1: Synthesis of this compound
The starting acyl chloride can be synthesized from the corresponding carboxylic acid.
Materials:
-
4-(1H-Pyrazol-1-yl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in anhydrous DCM or toluene.
-
Addition of Reagents: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride).
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is typically used in the next step without further purification.
Note on Causality: The use of a catalytic amount of DMF accelerates the reaction by forming a Vilsmeier-Haack type intermediate, which is a more potent acylating agent. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Part 2: General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide product.
Note on Causality: The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive acyl chloride and the amine. The tertiary amine base is essential to neutralize the HCl generated, preventing the protonation of the starting amine which would render it non-nucleophilic.[3][4] The aqueous work-up steps are designed to remove the unreacted starting materials, the base, and any water-soluble byproducts.
Purification and Characterization
The crude amide product can be purified by one of the following methods:
-
Recrystallization: This is often the preferred method for solid products. Common solvent systems include ethanol, ethyl acetate/hexanes, or acetone.
-
Silica Gel Column Chromatography: This technique is suitable for both solid and oily products. A typical eluent system would be a gradient of ethyl acetate in hexanes.
The purity and identity of the final product should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the amide.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Amine:Acyl Chloride Ratio | 1.0 : 1.1-1.2 | A slight excess of the acyl chloride ensures complete consumption of the often more valuable amine. |
| Base:Acyl Chloride Ratio | 1.5 - 2.0 : 1.0 | A stoichiometric excess of base is required to neutralize the HCl produced and drive the reaction forward. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity, followed by stirring at room temperature for reaction completion. |
| Reaction Time | 2 - 16 hours | Varies depending on the reactivity of the specific amine. Monitor by TLC. |
| Typical Yield | 70 - 95% | Dependent on the purity of starting materials and efficiency of purification. |
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of amides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive acyl chloride (hydrolyzed).- Amine is not nucleophilic enough.- Insufficient base. | - Ensure anhydrous conditions during acyl chloride preparation and use it immediately.- Consider using a more forcing condition (e.g., gentle heating) or a coupling agent.- Use a sufficient excess of the tertiary amine base. |
| Formation of Side Products | - N-acylation of the pyrazole ring.- Di-acylation of the primary amine. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Use a controlled stoichiometry of the acyl chloride. |
| Difficult Purification | - Product and starting materials have similar polarity.- Product is an oil. | - Optimize the solvent system for column chromatography.- If the product is an oil, try to form a salt and recrystallize. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of amides using this compound. The methodology is based on the well-established Schotten-Baumann reaction and can be adapted for a wide range of primary and secondary amines. The resulting pyrazole-containing amides are valuable building blocks for the development of novel therapeutic agents and other functional molecules.
References
Application Notes & Protocols: Synthesis of N-Substituted 4-(1H-Pyrazol-1-yl)benzamides
Introduction and Scientific Context
The pyrazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of clinically approved drugs.[1][2][3] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[2] When coupled with a benzoyl chloride moiety and subsequently reacted with primary amines, it gives rise to the N-substituted 4-(1H-pyrazol-1-yl)benzamide scaffold. This class of compounds has demonstrated significant potential across various therapeutic areas, including oncology as kinase inhibitors[4][5], and in agricultural science as potent fungicides.[6]
This document provides a comprehensive guide to the synthesis of these valuable compounds, detailing the reaction of 4-(1H-pyrazol-1-yl)benzoyl chloride with primary amines. We will delve into the underlying reaction mechanism, provide validated, step-by-step protocols for the synthesis of the key acyl chloride precursor and the final amide products, and discuss methods for characterization and purification. The protocols are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these procedures effectively.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of an amide from an acyl chloride and a primary amine is a classic example of a nucleophilic acyl substitution reaction.[7][8] The reaction proceeds through a well-established addition-elimination mechanism.
Causality of the Mechanism:
-
Activation: The carbonyl carbon of the acyl chloride is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles.
-
Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[8][9]
-
Elimination & Proton Transfer: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.
-
Neutralization: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This final step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct generated from the expelled chloride and the proton from the amine. Failure to neutralize this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[10]
This reaction is frequently conducted under Schotten-Baumann conditions , which typically involve a two-phase solvent system (e.g., dichloromethane and water) with a base like sodium hydroxide in the aqueous phase to neutralize the generated acid.[11][12] Alternatively, in a single-phase organic system, a tertiary amine base like triethylamine or pyridine is used as an acid scavenger.[9]
Caption: General mechanism for Nucleophilic Acyl Substitution.
Protocols: Synthesis of Precursors and Final Products
A robust synthesis relies on high-quality starting materials. The key reactant, this compound, is typically not commercially available and must be prepared in a two-step sequence from its corresponding benzonitrile or benzoic acid.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Esterification of 4-(1H-Pyrazol-1-yl)benzoyl Chloride with Alcohols
Introduction: The Significance of Pyrazole Esters
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and functional materials.[1][2] Pyrazole-containing molecules have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5] The 1-arylpyrazole motif, in particular, is a key feature in several marketed drugs.[1] Esters derived from pyrazole-functionalized carboxylic acids, such as 4-(1H-pyrazol-1-yl)benzoic acid, are crucial intermediates for drug discovery, enabling the synthesis of compound libraries for screening and the development of prodrugs with enhanced pharmacokinetic profiles.[4][6][7] They also serve as versatile building blocks in the synthesis of polymers and other advanced materials.[7]
This document provides a comprehensive guide to the synthesis of pyrazole-containing esters through the esterification of 4-(1H-pyrazol-1-yl)benzoyl chloride with a range of alcohols. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, high-purity synthesis.
Chemical Principles and Strategy
The conversion of an alcohol to an ester using an acyl chloride is a classic and highly efficient nucleophilic acyl substitution reaction.[8] The high reactivity of the acyl chloride, driven by the electron-withdrawing nature of the chlorine atom, makes the carbonyl carbon highly electrophilic and susceptible to attack by the nucleophilic hydroxyl group of an alcohol.
Core Reaction Mechanism
The fundamental transformation is as follows:
References
- 1. 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Mechanism and Application of 4-(1H-Pyrazol-1-yl)benzoyl Chloride in Acylation Reactions
Introduction
4-(1H-Pyrazol-1-yl)benzoyl chloride is a versatile acylating agent increasingly utilized in synthetic organic chemistry and drug discovery. Its unique electronic properties, conferred by the pyrazole substituent, modulate the reactivity of the benzoyl chloride moiety, making it a valuable tool for the introduction of the 4-(1H-pyrazol-1-yl)benzoyl group into a wide range of molecules. This application note provides a comprehensive overview of the acylation mechanism using this compound, detailed experimental protocols, and insights into its applications, particularly in the synthesis of bioactive compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Reactivity
This compound is a white to off-white solid that is soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. The presence of the pyrazole ring at the 4-position of the benzoyl chloride has a significant influence on its reactivity. The pyrazole ring acts as an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. This heightened reactivity allows for efficient acylation of a broad range of substrates, including amines, alcohols, and phenols, often under mild reaction conditions.
Mechanism of Acylation
The acylation reaction using this compound proceeds via a nucleophilic acyl substitution mechanism. The general mechanism involves the attack of a nucleophile (e.g., an amine or an alcohol) on the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the corresponding amide or ester.
A general representation of the acylation of an amine with this compound is depicted below:
Figure 1: General mechanism for the acylation of an amine with this compound.
In many cases, a non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. The removal of HCl drives the reaction to completion.
Applications in Organic Synthesis and Drug Discovery
The 4-(1H-pyrazol-1-yl)benzoyl moiety is a common structural motif found in a variety of biologically active compounds. Consequently, this compound is a key building block in the synthesis of numerous pharmaceutical agents and research chemicals. For instance, it has been utilized in the preparation of inhibitors of various enzymes and modulators of receptors.
One notable application is in the synthesis of Rimonabant, an anorectic anti-obesity drug. Although Rimonabant was later withdrawn from the market due to psychiatric side effects, its synthesis serves as a good example of the utility of this compound.
Experimental Protocols
The following are general protocols for the acylation of amines and alcohols using this compound. These protocols should be adapted and optimized for specific substrates.
Protocol 1: Acylation of a Primary Amine
This protocol describes the general procedure for the synthesis of N-substituted 4-(1H-pyrazol-1-yl)benzamides.
Figure 2: Workflow for the acylation of a primary amine.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution with stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-substituted 4-(1H-pyrazol-1-yl)benzamide.
Protocol 2: Acylation of an Alcohol
This protocol provides a general method for the synthesis of 4-(1H-pyrazol-1-yl)benzoate esters.
Materials:
-
Alcohol
-
This compound
-
Pyridine (or another suitable base and catalyst)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the pure 4-(1H-pyrazol-1-yl)benzoate ester.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time, consider gentle heating, or use a more potent catalyst like DMAP (4-dimethylaminopyridine) for less reactive alcohols. |
| Hydrolysis of the acyl chloride | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Side Product Formation | Reaction with the base | Use a non-nucleophilic base like triethylamine or diisopropylethylamine. |
| Di-acylation of primary amines | Use a controlled stoichiometry of the acylating agent. |
Safety Precautions
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is a corrosive substance and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive acylating agent with broad applications in organic synthesis and medicinal chemistry. Understanding its reactivity and the underlying acylation mechanism is crucial for its effective utilization. The protocols provided in this application note offer a starting point for the synthesis of a variety of amides and esters. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
Application Notes & Protocols: 4-(1H-Pyrazol-1-yl)benzoyl Chloride as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Pyrazole-Benzoyl Moiety
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. 4-(1H-Pyrazol-1-yl)benzoyl chloride emerges as a highly valuable bifunctional intermediate, ingeniously combining two key chemical motifs. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Concurrently, the benzoyl chloride group provides a highly reactive "handle" for synthetic elaboration. As a reactive acyl chloride, it serves as an efficient acylating agent, enabling the facile construction of amides, esters, and ketones—linkages that are fundamental to the structure of countless active pharmaceutical ingredients (APIs) and functional materials.[4][5]
This guide provides an in-depth exploration of this compound, presenting its synthesis, key applications, and detailed, field-tested protocols for its use. The focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that enable researchers to leverage this building block to its full potential.
Physicochemical & Spectroscopic Data
A thorough understanding of a reagent's properties is critical for its effective use and characterization. The data below summarizes key identifiers and predicted spectroscopic values for this compound.
| Property | Value | Source |
| CAS Number | 220461-83-6 | [6][7] |
| Molecular Formula | C₁₀H₇ClN₂O | [8][9] |
| Molecular Weight | 206.63 g/mol | [4][9] |
| Purity | ≥95% (Typical) | [6] |
| Synonym(s) | 1-[4-(Chlorocarbonyl)phenyl]-1H-pyrazole | [6] |
| Predicted ¹H NMR | Complex pattern in the aromatic region (δ 7.0-8.5 ppm) | [4] |
| Predicted ¹³C NMR | Signals expected for carbonyl carbon (~168 ppm), aromatic and pyrazole carbons (110-150 ppm) | [4] |
| InChI Key | UHDHZXQMHIQHSO-UHFFFAOYSA-N | [4] |
Synthesis Pathway and Protocols
The most reliable and common route to this compound is a two-step synthesis commencing from a suitable precursor, typically involving the formation of the corresponding carboxylic acid followed by its conversion to the acyl chloride.[4]
Caption: Synthetic workflow for this compound.
Protocol 3.1: Synthesis of 4-(1H-Pyrazol-1-yl)benzoic Acid
This protocol details the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile to its corresponding carboxylic acid, a necessary precursor for the final product.
Materials:
-
4-(1H-Pyrazol-1-yl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (2 g, 11.82 mmol), ethanol (40 mL), and water (40 mL).
-
Add sodium hydroxide (0.705 g, 17.63 mmol, 1.5 equiv) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 105 °C with vigorous stirring. Maintain reflux for 16 hours.
-
Causality Check: The use of a mixed solvent system (EtOH/H₂O) ensures solubility of both the organic starting material and the inorganic base. Refluxing for an extended period is necessary to drive the typically slow nitrile hydrolysis to completion.
-
After 16 hours, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with deionized water (30 mL) and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Cool the aqueous phase in an ice bath and carefully acidify to pH 5 using 6.0 M HCl. A precipitate should form.
-
Causality Check: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water (10 mL), and dry in a vacuum oven to afford 4-(1H-pyrazol-1-yl)benzoic acid as a solid.
Protocol 3.2: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride (SOCl₂).
!!! SAFETY FIRST !!! Acyl chlorides and thionyl chloride are corrosive, toxic, and react violently with water.[10][11] This procedure MUST be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[12][13] All glassware must be thoroughly dried before use.
Materials:
-
4-(1H-Pyrazol-1-yl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask, condenser with drying tube, magnetic stirrer, heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1H-pyrazol-1-yl)benzoic acid (1 g, 5.31 mmol).
-
Add anhydrous toluene (20 mL) followed by thionyl chloride (1.1 mL, 15.93 mmol, 3.0 equiv). Using excess SOCl₂ helps drive the reaction to completion.
-
Add one drop of DMF as a catalyst.
-
Causality Check: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion of the carboxylic acid to the acyl chloride.[14]
-
Equip the flask with a reflux condenser fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Expert Insight: The gaseous byproducts (SO₂ and HCl) are a key advantage of using SOCl₂, as their escape from the reaction mixture drives the equilibrium towards the product, ensuring a high yield.[14][15]
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.
-
The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from an anhydrous non-protic solvent.
Application in Organic Synthesis: Amide & Ester Formation
The primary utility of this compound is as an acylating agent for nucleophiles, most commonly amines and alcohols, to form robust amide and ester linkages, respectively.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 220461-83-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. PubChemLite - this compound (C10H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. 220461-83-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. orgosolver.com [orgosolver.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: High-Efficiency Catalytic Methods for Amide Bond Formation with 4-(1H-Pyrazol-1-yl)benzoyl Chloride
Abstract
The amide bond is a cornerstone of modern pharmaceuticals, with approximately 25% of all commercial drugs containing this functional group.[1] The 4-(1H-pyrazol-1-yl)benzoyl moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active agents, including potent antimicrobials and kinase inhibitors.[2][3] Its corresponding acyl chloride, 4-(1H-pyrazol-1-yl)benzoyl chloride, serves as a highly reactive and versatile building block for introducing this scaffold. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the catalytic methods for amide bond formation using this key intermediate. We delve into the rationale behind catalyst selection, present detailed, field-proven protocols for both precursor synthesis and final catalytic coupling, and offer practical troubleshooting advice to ensure reliable and high-yield synthesis.
Introduction: The Strategic Importance of Catalysis
The reaction of an acyl chloride with an amine is a fundamental method for amide synthesis.[4] While this transformation can proceed with only a stoichiometric base to neutralize the HCl byproduct, the inclusion of a nucleophilic catalyst is often critical for achieving high efficiency.
Why Use a Catalyst?
-
Accelerated Reaction Rates: Catalysts dramatically increase the rate of acylation, particularly for less nucleophilic amines such as anilines or sterically hindered substrates.
-
Milder Conditions: Enhanced reactivity allows reactions to be conducted at lower temperatures (e.g., 0 °C to room temperature), preserving sensitive functional groups elsewhere in the molecule.
-
Improved Yields: By providing a more efficient reaction pathway, catalysts minimize the formation of byproducts that can arise from prolonged reaction times or higher temperatures.
This guide focuses on the most robust and widely adopted catalytic system for this transformation: nucleophilic catalysis by pyridine derivatives, exemplified by 4-(Dimethylaminopyridine) (DMAP).
Precursor Synthesis: Preparation of this compound
A reliable synthesis of the target amide begins with high-quality starting material. The acyl chloride is typically prepared from its corresponding carboxylic acid immediately before use due to its moisture sensitivity.
Workflow for Precursor Synthesis and Amidation
Caption: Overall workflow from carboxylic acid to the final amide product.
Protocol 2.1: Synthesis of 4-(1H-Pyrazol-1-yl)benzoic Acid
This protocol is adapted from established literature procedures for the synthesis of the carboxylic acid precursor from the corresponding nitrile.[5]
-
Setup: To a round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq), ethanol (20 mL/g), and water (20 mL/g).
-
Reagent Addition: Add sodium hydroxide (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 105 °C) and stir for 16-20 hours, monitoring the disappearance of starting material by TLC.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and perform an extraction with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous phase in an ice bath and adjust the pH to ~5 using 6 M HCl. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold distilled water, and dry in a vacuum oven to afford 4-(1H-pyrazol-1-yl)benzoic acid as a white to light yellow solid.
Protocol 2.2: Activation to this compound
This protocol employs thionyl chloride for the conversion of the carboxylic acid to the highly reactive acyl chloride.[][7]
-
Setup: In a fume hood, equip a flame-dried round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (5.0-10.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Causality Note: Thionyl chloride is a classic and effective reagent for this conversion. The excess is used to drive the reaction to completion and can be easily removed by evaporation. Catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The reaction is typically complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.
-
Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride by distillation or rotary evaporation (ensure the vacuum pump is protected by a base trap). The resulting crude this compound is typically used immediately in the next step without further purification.
DMAP-Catalyzed Amide Bond Formation
Mechanism of Nucleophilic Catalysis
The power of DMAP lies in its ability to act as a highly effective acyl transfer agent. It reacts with the acyl chloride to form a resonance-stabilized N-acylpyridinium salt. This intermediate is significantly more electrophilic and reactive towards the amine nucleophile than the parent acyl chloride. After the amine attacks, DMAP is regenerated, fulfilling its role as a true catalyst.
Caption: Catalytic cycle of DMAP in acyl chloride amidation.
Protocol 3.1: General Procedure for DMAP-Catalyzed Amidation
This protocol is a robust starting point for coupling this compound with a variety of primary and secondary amines.
-
Setup: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add the amine (1.0 eq), DMAP (0.05-0.1 eq), and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol of amine).
-
Base Addition: Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq). Cool the solution to 0 °C in an ice bath.
-
Causality Note: A stoichiometric base (TEA or DIPEA) is required as an acid scavenger to neutralize the HCl generated during the reaction. DMAP is the catalyst, while TEA is the bulk base. Using only DMAP as the base would require a stoichiometric amount, defeating its catalytic purpose.
-
-
Acyl Chloride Addition: Dissolve the freshly prepared this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Data Summary: Expected Reactivity and Conditions
| Amine Type | Nucleophilicity | Catalyst Loading (DMAP) | Base (eq) | Typical Time | Expected Yield |
| Primary Aliphatic (e.g., Benzylamine) | High | 5 mol % | TEA (1.2) | 2-4 h | >90% |
| Secondary Aliphatic (e.g., Piperidine) | High | 5 mol % | TEA (1.2) | 2-4 h | >90% |
| Primary Aromatic (e.g., Aniline) | Moderate | 10 mol % | DIPEA (1.5) | 8-16 h | 75-85% |
| Hindered Secondary (e.g., Diisopropylamine) | Low | 10 mol % | DIPEA (1.5) | 12-24 h | 60-75% |
Best Practices and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive acyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient catalyst. | 1. Ensure acyl chloride is freshly prepared and handled under anhydrous conditions.2. Increase reaction temperature to 40 °C or switch to a more forcing solvent like DMF. Increase DMAP loading to 20 mol %.3. Confirm catalyst was added. |
| Multiple Spots on TLC (Byproducts) | 1. Hydrolysis of acyl chloride back to carboxylic acid.2. Reaction of DMAP with byproducts. | 1. Rigorously exclude moisture using flame-dried glassware and anhydrous solvents.2. Ensure proper stoichiometry and slow addition of the acyl chloride at 0 °C. |
| Difficult Purification | 1. Excess base (TEA/DIPEA) co-eluting with product.2. Dicyclohexylurea (DCU) precipitate if DCC was used in an alternative acid activation. | 1. Perform an aqueous HCl wash during workup to remove residual amine bases.2. This protocol avoids DCC. If used, filter the reaction mixture before workup. |
Conclusion
This compound is a powerful reagent for the synthesis of novel amide-containing molecules for pharmaceutical and materials science applications. The use of a nucleophilic catalyst like DMAP provides a reliable, high-yield, and scalable method for its coupling with a diverse range of amines. By understanding the underlying mechanism and adhering to the robust protocols outlined in this note, researchers can confidently and efficiently access these valuable chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Solvent Selection in Reactions Involving 4-(1H-pyrazol-1-yl)benzoyl Chloride
Introduction: The Critical Role of the Reaction Environment
4-(1H-pyrazol-1-yl)benzoyl chloride is a pivotal building block in contemporary drug discovery and materials science. Its utility stems from the reactive acyl chloride moiety, enabling the facile formation of amide and ester linkages, coupled with the unique electronic and structural properties imparted by the N-linked pyrazole ring. The success of synthetic transformations employing this reagent—achieving high yield, purity, and reproducibility—is inextricably linked to the judicious selection of the reaction solvent. The solvent does not merely act as a passive medium but actively influences reaction kinetics, solubility of reactants and products, the stability of intermediates, and can even dictate the chemoselectivity of the reaction.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent system for reactions involving this compound. We will delve into the underlying chemical principles, provide actionable protocols for common transformations, and offer troubleshooting guidance grounded in extensive field experience.
Understanding the Reagent: Structure, Reactivity, and Stability
This compound is a crystalline solid that is highly reactive towards nucleophiles. The electron-withdrawing nature of the pyrazole ring and the benzoyl carbonyl group enhances the electrophilicity of the acyl chloride, making it a potent acylating agent. However, this high reactivity also renders it susceptible to hydrolysis by atmospheric or residual moisture. Therefore, reactions are typically conducted under anhydrous conditions using dry solvents, unless specific biphasic conditions (e.g., Schotten-Baumann) are employed.
The pyrazole moiety is generally stable under standard acylation conditions. However, the potential for side reactions, though minimal with primary or secondary amines and alcohols, should be considered, particularly with ambident nucleophiles or under forcing conditions.
Solvent Selection: A Multifaceted Decision
The choice of solvent is dictated by several interconnected factors, including the nature of the nucleophile, the desired reaction conditions (homogeneous vs. biphasic), and the required temperature range. A systematic approach to solvent selection is crucial for reaction optimization.
Key Solvent Properties and Their Implications
The following table summarizes the properties of common solvents used in reactions with this compound and their compatibility.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Characteristics & Compatibility |
| Dichloromethane (DCM) | 9.1 | 39.6 | Excellent general-purpose solvent. Good solubility for the acyl chloride and many organic nucleophiles. Relatively low boiling point allows for easy removal. Inert under most acylation conditions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good for dissolving a wide range of substrates. Can be more coordinating than DCM. Must be anhydrous as it is miscible with water. Peroxide formation is a safety concern; use freshly distilled or stabilized THF. |
| Acetonitrile (ACN) | 37.5 | 82 | Polar aprotic solvent. Useful for reactions where higher polarity is beneficial for substrate solubility or to accelerate the reaction. Must be anhydrous. |
| Toluene | 2.4 | 111 | Non-polar solvent. Can be advantageous for reactions at higher temperatures. Less effective at solvating polar starting materials. |
| Pyridine | 12.4 | 115 | Acts as both a solvent and a base. Can catalyze the reaction by forming a highly reactive N-acylpyridinium intermediate.[1][2] Effective for less reactive nucleophiles. Can be difficult to remove completely. |
| Water (in biphasic systems) | 80.1 | 100 | Used in Schotten-Baumann reactions with an immiscible organic solvent. The aqueous phase contains a base (e.g., NaOH, K₂CO₃) to neutralize the HCl byproduct. |
Note: Protic solvents like methanol and ethanol are generally avoided as they will react with the acyl chloride to form the corresponding methyl or ethyl esters, unless this is the desired transformation.
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a logical workflow for choosing the most appropriate solvent system for your reaction.
Caption: A decision-making flowchart for selecting the optimal solvent system.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Amidation of a Primary Amine under Anhydrous Conditions
This protocol describes a general procedure for the synthesis of an N-alkyl/aryl-4-(1H-pyrazol-1-yl)benzamide.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (to achieve a concentration of approximately 0.1-0.5 M with respect to the amine).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality Behind Choices:
-
Anhydrous DCM: Provides a non-reactive medium that effectively solubilizes the reactants.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also be used and may offer catalytic benefits.[1]
-
0 °C Addition: The reaction is often exothermic. Slow, cooled addition helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the triethylamine hydrochloride salt, and any remaining base or acid.
Protocol 2: Esterification of a Phenol under Schotten-Baumann Conditions
This protocol is suitable for the esterification of phenols, which are generally less nucleophilic than primary amines.
Materials:
-
This compound
-
Phenol derivative
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Toluene
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve the phenol (1.0 eq.) in a 1-2 M aqueous solution of NaOH (2.0 eq.). Cool the solution to 0-5 °C.
-
In a separate flask, dissolve this compound (1.1 eq.) in DCM.
-
Add the DCM solution of the acyl chloride to the aqueous phenoxide solution and stir vigorously for 15-30 minutes. The formation of a precipitate (the product) may be observed.
-
Monitor the reaction by TLC (spot the organic layer).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization.
Causality Behind Choices:
-
Biphasic System: The Schotten-Baumann reaction utilizes a two-phase system.[3][4][5] The reactants and product are primarily in the organic phase, while the base resides in the aqueous phase to neutralize the HCl as it is formed.[3]
-
NaOH/K₂CO₃: The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which readily attacks the acyl chloride.[6]
-
Vigorous Stirring: Essential to maximize the interfacial area between the two phases, facilitating the reaction.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive nucleophile.- Insufficiently activated acyl chloride.- Low reaction temperature. | - For weakly nucleophilic alcohols or phenols, consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP forms a highly reactive N-acylpyridinium salt intermediate.[7][8]- Increase the reaction temperature, ensuring it does not exceed the boiling point of the solvent or cause decomposition.- Use a more polar solvent like acetonitrile to potentially increase reaction rates. |
| Formation of Side Products | - Reaction with residual water.- Di-acylation of the nucleophile.- Reaction temperature is too high. | - Ensure all glassware is oven-dried and solvents are anhydrous.- Use a precise stoichiometry of the acyl chloride (e.g., 1.05 equivalents) to avoid di-acylation.- Maintain a low temperature during the addition of the acyl chloride. |
| Product is Insoluble and Crashes Out of Solution | - The product has low solubility in the chosen solvent. | - This can be advantageous for product isolation. If the reaction stalls, consider switching to a more polar solvent (e.g., THF or ACN) or a solvent with a higher boiling point (e.g., toluene) to maintain solubility. |
| Difficult to Remove Pyridine | - Pyridine has a high boiling point and can form azeotropes. | - After the reaction, perform several co-evaporations with a higher boiling point solvent like toluene.- Acidic washes (e.g., 1 M HCl or saturated NH₄Cl) are effective at converting pyridine to its water-soluble salt. |
General Experimental Workflow Visualization
The following diagram outlines a typical workflow for an acylation reaction using this compound.
Caption: A generalized experimental workflow for acylation reactions.
Conclusion
The selection of an appropriate solvent is a cornerstone of successful synthesis using this compound. By carefully considering the properties of the solvent, the nature of the nucleophile, and the desired reaction conditions, researchers can significantly enhance reaction efficiency, product yield, and purity. The protocols and insights provided in this guide offer a robust starting point for the development of new chemical entities and materials based on this versatile pyrazole-containing scaffold.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acylation Reactions with 4-(1H-Pyrazol-1-yl)benzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(1H-pyrazol-1-yl)benzoyl chloride in acylation reactions. This guide is designed to provide expert insights and practical solutions to common challenges encountered during synthesis. By understanding the underlying chemical principles and potential side reactions, you can optimize your protocols, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
This section addresses specific issues that you may encounter during your experiments. The answers provide not just solutions, but also the reasoning behind them to enhance your experimental design.
Q1: My acylation reaction has a low yield, and I've isolated a significant amount of a water-soluble byproduct. What is the likely cause?
A: The most common culprit for low yields in acylation reactions is the hydrolysis of the acyl chloride. This compound is highly reactive and will readily react with even trace amounts of water to form the corresponding 4-(1H-pyrazol-1-yl)benzoic acid.[1][2][3] This carboxylic acid byproduct is typically water-soluble, especially after a basic workup, which explains its presence in the aqueous layer.
-
Causality: Acyl chlorides are highly electrophilic at the carbonyl carbon.[4] Water, although a weak nucleophile, is often present in sufficient quantities (e.g., in solvents, on glassware, or from the atmosphere) to attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to expel a chloride ion and yield the carboxylic acid.[1][3] This process consumes your starting material and reduces the overall yield of the desired acylated product.
-
Preventative Measures:
-
Anhydrous Conditions: All aspects of the reaction must be rigorously anhydrous. Use freshly distilled, dry solvents. Dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure your nucleophile (amine/alcohol) and any bases used are anhydrous.
-
Q2: I am trying to acylate a primary amine, but the reaction is very slow or stalls completely. What could be inhibiting the reaction?
A: There are two primary reasons for a stalled or sluggish acylation of an amine:
-
In-situ Salt Formation: The acylation reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of acyl chloride that reacts.[5] This HCl will immediately react with any available basic amine in the mixture, converting your nucleophile into its non-nucleophilic ammonium salt. If you use only one equivalent of the amine, up to half of it will be sequestered as this salt, effectively halting the reaction.
-
Low Nucleophilicity of the Amine: If your amine is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), its lone pair of electrons will be less available to attack the electrophilic acyl chloride, resulting in a slow reaction rate.[6]
-
Solutions:
-
Stoichiometry Adjustment: Use at least two equivalents of the primary amine—one to act as the nucleophile and the second to act as a "sacrificial base" to neutralize the HCl byproduct.[5] Alternatively, use one equivalent of your valuable amine and at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[7]
-
Catalysis: For sluggish reactions, the addition of a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent.[7]
-
Forced Deprotonation: For particularly unreactive amines, pre-treatment with a strong, non-nucleophilic base like sodium hydride (NaH) or n-BuLi in an anhydrous solvent (like THF or DMF) will deprotonate the amine to form a highly nucleophilic amide anion, which will then readily react with the acyl chloride.[6]
-
Q3: My LC-MS analysis shows a complex mixture with several unexpected peaks. Besides my desired product, what other side reactions could be occurring?
A: While hydrolysis is the most frequent side reaction, other possibilities exist, particularly if reaction conditions are not carefully controlled.
-
Self-Condensation/Friedel-Crafts Acylation: Although less common without a strong Lewis acid catalyst, it is conceivable that the acyl chloride could react with another molecule of the product or starting material.[8] The pyrazole-substituted phenyl ring is part of the molecule. While the benzoyl group is deactivating, the pyrazole ring can influence reactivity. This is more of a concern if you are using catalysts like AlCl₃. For standard amine acylations, this is unlikely.
-
Reactions Involving the Pyrazole Ring: The pyrazole ring itself is a heterocycle with specific reactivity.
-
The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[9]
-
While standard acylation conditions (amine, pyridine/Et₃N) are not typically conducive to electrophilic aromatic substitution, using a strong Lewis acid catalyst (e.g., AlCl₃, TiCl₄) could potentially promote acylation at the C4 position of the pyrazole ring on another molecule.[10] This would lead to a dimeric or polymeric byproduct.
-
-
O- vs. C-Acylation: In specific substrates like pyrazolones, which can exist in keto-enol tautomeric forms, competition between C-acylation and O-acylation can occur. The enol form has a nucleophilic oxygen that can be acylated to form an ester byproduct.[11] While this is specific to certain pyrazole derivatives, it highlights the need to consider all potential nucleophilic sites on your substrate.
Q4: How can I effectively purify my product and remove the 4-(1H-pyrazol-1-yl)benzoic acid byproduct?
A: A standard aqueous workup is typically very effective for removing the acidic byproduct and any remaining unreacted acyl chloride.
-
Procedure:
-
Once the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the 4-(1H-pyrazol-1-yl)benzoic acid byproduct, forming its sodium salt, which is highly soluble in the aqueous layer. Any unreacted acyl chloride will be rapidly hydrolyzed to the same carboxylic acid and subsequently extracted.
-
Separate the organic layer and wash it with water, followed by brine, to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be further purified by column chromatography or recrystallization as needed.
-
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Acyl Chloride: Presence of moisture in reagents or solvent.[1][3] 2. Poor Nucleophilicity of Substrate: Sterically hindered or electronically poor amine/alcohol.[6] 3. HCl Scavenging: Nucleophile is protonated by the HCl byproduct.[5] | 1. Ensure strictly anhydrous conditions (dry solvents, oven-dried glassware, inert atmosphere). 2. Add a catalyst like DMAP.[7] Consider pre-deprotonation of the nucleophile with NaH.[6] Increase reaction temperature. 3. Use >2 equivalents of the amine nucleophile or 1.1 equivalents of a non-nucleophilic base (e.g., Et₃N).[5] |
| Major Byproduct Identified as 4-(1H-Pyrazol-1-yl)benzoic acid | Hydrolysis: The acyl chloride has reacted with water instead of the intended nucleophile.[2][5] | Meticulously dry all solvents, reagents, and glassware. Purge the reaction vessel with N₂ or Ar before adding reagents. |
| Multiple Product Spots on TLC/LCMS | 1. Di-acylation/Poly-acylation: Nucleophile has multiple reactive sites. 2. Friedel-Crafts Side Reaction: Possible if using Lewis acid catalysts.[10] | 1. Control stoichiometry by using the acyl chloride as the limiting reagent and adding it slowly to the reaction mixture at a low temperature. 2. Avoid strong Lewis acids unless electrophilic aromatic substitution is the desired outcome. |
| Reaction Starts but Stalls Before Completion | 1. Insufficient Base: All available nucleophile has been converted to its non-reactive salt by HCl.[5] 2. Precipitation: Product or intermediate salt may be precipitating out of solution. | 1. Add an additional equivalent of a non-nucleophilic base. 2. Change to a more suitable solvent that can better solvate all species involved in the reaction. |
Visualized Reaction Pathways and Troubleshooting
Primary Reaction vs. Hydrolysis Side Reaction
This diagram illustrates the desired acylation pathway competing with the common hydrolysis side reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(1H-pyrazol-1-yl)benzoyl Chloride Derivatives
Welcome to the technical support center for handling and purifying 4-(1H-pyrazol-1-yl)benzoyl chloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this highly reactive and valuable synthetic intermediate. The inherent reactivity of the acyl chloride functional group, while synthetically useful, presents significant purification challenges.[1] This document provides in-depth, experience-driven answers to common problems, troubleshooting guides for standard purification techniques, and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is constantly fuming and appears "wet." What is happening, and what are the best practices for handling and storage?
A: This is the most common issue and is almost certainly due to hydrolysis. Acyl chlorides are highly susceptible to nucleophilic attack by water, including atmospheric moisture.[2][3] The fuming you observe is the release of hydrogen chloride (HCl) gas as the benzoyl chloride reacts with water to revert to its corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)benzoic acid.[2][4]
Causality: The carbonyl carbon in an acyl chloride is highly electrophilic. This is because it is bonded to two strongly electronegative atoms: oxygen and chlorine.[5] Water, acting as a nucleophile, readily attacks this carbon, leading to a tetrahedral intermediate that collapses, eliminating a chloride ion and ultimately forming the more stable carboxylic acid and HCl.
-
Inert Atmosphere is Mandatory: Always handle the compound under a dry, inert atmosphere (Nitrogen or Argon), preferably within a glovebox.[2][6] If a glovebox is unavailable, use Schlenk line techniques.
-
Anhydrous Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas or in a desiccator.
-
Anhydrous Solvents: Use only freshly distilled or commercially available anhydrous solvents.
-
Storage: Store the compound in a tightly sealed container, preferably with a PTFE-lined cap, wrapped with paraffin film.[7] Place this container inside a desiccator or a dry, inert atmosphere cabinet away from moisture and heat.[6][7]
Diagram 1: The Primary Degradation Pathway - Hydrolysis
Caption: Hydrolysis of the acyl chloride by atmospheric moisture.
Q2: My crude product is a solid, but it fails to crystallize or "oils out" during recrystallization. How can I achieve a crystalline product?
A: This is a classic purification problem often caused by persistent impurities or improper solvent selection. The "oiling out" phenomenon occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid, usually because the solubility limit is exceeded at a temperature above the compound's melting point (or the melting point of the impure mixture).
Troubleshooting Recrystallization:
-
Impurity Profile: The most common impurity is the parent carboxylic acid, formed via hydrolysis.[8] Its presence can depress the melting point and interfere with crystal lattice formation. Excess chlorinating agent (e.g., thionyl chloride) can also be an issue.
-
Solvent Choice is Critical: The ideal solvent must be completely anhydrous and non-protic.[9] Hydroxylic or basic solvents are strictly to be avoided.[9]
-
Good Candidates: Toluene, hexane, cyclohexane, diethyl ether (anhydrous), or mixtures thereof.
-
Procedure: Dissolve the crude solid in a minimal amount of the chosen hot solvent. If the solution is colored or contains insoluble matter, a hot filtration (under inert atmosphere) may be necessary. Allow the solution to cool slowly and undisturbed. If no crystals form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.
-
-
Consider a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a solvent in which it is soluble (e.g., anhydrous toluene or minimal dichloromethane). Then, slowly add an "anti-solvent" in which it is insoluble (e.g., anhydrous hexane) until persistent turbidity is observed. Warm the mixture gently until it becomes clear again, then allow it to cool slowly.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "Oils Out" | 1. Solution is supersaturated above the product's melting point. 2. Significant impurities are present. | 1. Use a larger volume of solvent or a solvent with lower solvating power. 2. Attempt a pre-purification step (e.g., trituration with cold, anhydrous hexane) to remove soluble impurities. |
| No Crystallization | 1. Solution is not sufficiently saturated. 2. Product is too soluble in the chosen solvent, even when cold. | 1. Evaporate some solvent under vacuum and attempt cooling again. 2. Try a different solvent or an anti-solvent system. 3. Scratch the flask or add a seed crystal. |
| Product is a Sticky Solid | 1. Residual solvent. 2. Presence of hydrolyzed starting material. | 1. Dry thoroughly under high vacuum. 2. Triturate the solid with a cold, non-polar solvent like hexane to wash away impurities. Filter and dry. |
Q3: Can I use silica gel column chromatography for this compound? My attempts have resulted in low recovery and product decomposition.
A: Standard silica gel chromatography is challenging for highly reactive acyl chlorides due to the presence of water and acidic silanol groups on the silica surface, which can catalyze hydrolysis.[10] However, with rigorous anhydrous technique, it is possible.
Causality: Silica gel has a high surface area covered with Si-OH (silanol) groups. These groups are weakly acidic and hold a layer of adsorbed water. Both can act as nucleophiles or catalysts for the hydrolysis of the acyl chloride, leading to the carboxylic acid byproduct which then binds strongly to the polar silica, causing streaking and poor separation.
-
Preparation of Stationary Phase:
-
Dry silica gel in a vacuum oven at >150°C for at least 12 hours.
-
Allow it to cool to room temperature under vacuum or in a desiccator.
-
Optional but Recommended: To further reduce acidity, the silica gel can be pre-treated by slurrying it in the eluent containing 0.5-1% of a non-nucleophilic base like triethylamine, then removing the solvent. However, this may not be compatible with all downstream reactions.
-
-
Column Packing:
-
Pack the column using a slurry method with a dry, non-polar solvent (e.g., hexane). Never dry-pack the column.
-
Ensure all solvents used for the eluent are of the highest purity and anhydrous.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable anhydrous solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of the dried silica gel, removing the solvent under vacuum, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Collection:
-
Run the column with an anhydrous eluent system (e.g., a gradient of ethyl acetate in hexane or toluene).
-
Collect fractions and analyze promptly by TLC (visualize with UV light).
-
Combine the pure fractions and immediately remove the solvent under reduced pressure at low temperature to minimize degradation.
-
General Purification Workflow
The choice of purification method depends on the physical state of your product and the nature of the impurities.
Diagram 2: Purification Strategy Flowchart
Caption: Decision-making workflow for purifying the target compound.
Synthesis Context: Common Impurities
Understanding the synthesis is key to predicting impurities. The most common route is the chlorination of 4-(1H-pyrazol-1-yl)benzoic acid.
Diagram 3: Synthesis and Common Impurity Sources
Caption: Typical synthesis showing sources of common impurities.
The primary impurities to target for removal are the unreacted starting acid and any excess chlorinating agent.[11][12][13][14] The gaseous byproducts are typically removed during the reaction or initial workup.[15]
References
- 1. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. wcu.edu [wcu.edu]
- 7. reddit.com [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Acylation with 4-(1H-Pyrazol-1-yl)benzoyl Chloride
Welcome to the technical support guide for optimizing acylation reactions using 4-(1H-pyrazol-1-yl)benzoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and refine their experimental conditions, with a specific focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Common Problems & Initial Checks
Q1: My acylation reaction with this compound is showing low to no yield. What are the first things I should check before adjusting the temperature?
A: Before focusing on temperature, it's crucial to rule out more fundamental issues that frequently lead to poor outcomes in acylation reactions. Low yields are often traced back to reagent quality, moisture contamination, or improper stoichiometry.
-
Reagent Integrity: this compound is highly sensitive to moisture.[1][2] Exposure to atmospheric humidity will cause it to hydrolyze to the unreactive 4-(1H-pyrazol-1-yl)benzoic acid.[1][3]
-
Action: Use a fresh bottle or a freshly opened container of the acyl chloride. Ensure your amine substrate is pure and dry.
-
-
Anhydrous Conditions: The presence of water is detrimental. It competes with your amine nucleophile, leading to the formation of the corresponding benzoic acid as a major byproduct.[1][4]
-
Base Selection and Stoichiometry: The acylation reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If not, the HCl will protonate your amine starting material, rendering it non-nucleophilic and halting the reaction.
-
Amine Nucleophilicity: Sterically hindered or electron-deficient amines (like some anilines) can be poor nucleophiles, leading to slow or incomplete reactions.[4]
-
Action: For these challenging substrates, you may need more forcing conditions, which is where temperature optimization becomes critical.
-
Part 2: Temperature Optimization Strategies
Q2: What is a good starting temperature for my acylation reaction, and how should I proceed with optimization?
A: A systematic approach to temperature is key. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
Recommended Starting Point: For most acylations with reactive benzoyl chlorides, it is advisable to start at a low temperature, typically 0 °C .[2][5] This helps to control the initial exothermic reaction and prevent the formation of impurities.
-
Initial Protocol: Dissolve the amine and base in your anhydrous solvent and cool the mixture to 0 °C in an ice bath. Then, add a solution of this compound dropwise.[2] After the addition is complete, you can allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[5][6]
-
-
When to Increase Temperature: If you observe a sluggish or incomplete reaction at room temperature (as monitored by TLC or LC-MS), a gradual increase in temperature is the next logical step.
-
Action: Try heating the reaction mixture to 40-50 °C. For particularly unreactive amines, temperatures up to 80 °C or even higher may be necessary, but this should be approached with caution as it increases the risk of degradation and side products.[6]
-
Q3: I increased the temperature, and while my starting material was consumed, I got a complex mixture of products. What is happening?
A: High temperatures can accelerate not only the desired reaction but also several unwanted side reactions.
-
Potential Side Reactions at Elevated Temperatures:
-
Degradation: Either the starting materials or the desired amide product may not be stable at higher temperatures, leading to decomposition.
-
Di-acylation: If your amine is primary (R-NH₂), it is possible to form a di-acylated product (R-N(CO-R')₂), especially if an excess of the acyl chloride is used.
-
Reaction with Solvent: Some solvents can react at higher temperatures. For example, while stable at room temperature, DMF can decompose or react under harsh conditions.
-
Side reactions involving the pyrazole ring: While generally stable, the pyrazole moiety could potentially undergo reactions under forcing conditions, though this is less common than simple degradation.[7]
-
-
Troubleshooting Strategy: If heating leads to a complex mixture, return to a lower temperature (e.g., room temperature) and consider other ways to improve the reaction rate. This could include using a more polar aprotic solvent (like DMF or DMA), increasing the reaction time, or using a slight excess (1.1 equivalents) of the acyl chloride.
Data Summary: Effect of Temperature on Acylation
The following table summarizes the general effects of reaction temperature on acylation with this compound.
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions | Recommended For |
| 0 °C to Room Temp. | Slow to Moderate | Low | Highly reactive amines; initial screening experiments. |
| 40 °C to 60 °C | Moderate to Fast | Moderate | Moderately reactive or slightly hindered amines. |
| > 80 °C | Very Fast | High | Poorly reactive/sterically hindered amines; use with caution. |
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for optimizing the reaction temperature for your acylation experiment.
Caption: Troubleshooting workflow for temperature optimization in acylation reactions.
Experimental Protocols
Protocol 1: General Procedure for Acylation at 0 °C to Room Temperature
This protocol is a good starting point for most primary and secondary amines.
-
Preparation: Add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran, approx. 0.1 M concentration) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Addition: Add a non-nucleophilic base (e.g., DIEA, 1.5 equivalents).
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Procedure for Temperature Elevation Study
Use this protocol if the reaction is unsuccessful at room temperature.
-
Setup: Follow steps 1-5 from Protocol 1.
-
Heating: After stirring at room temperature for 2 hours with little to no conversion, equip the flask with a reflux condenser under a nitrogen atmosphere.
-
Temperature Increase: Heat the reaction mixture to a set temperature (e.g., 45 °C) using an oil bath.
-
Monitoring: Continue to monitor the reaction every 1-2 hours by TLC or LC-MS. Note any changes in the consumption of starting material and the appearance of new spots (product or impurities).
-
Analysis: If the reaction proceeds cleanly, continue until completion. If a significant number of side products form, the temperature is likely too high.
-
Workup and Purification: Follow steps 7-8 from Protocol 1.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]
effect of base on the reaction of 4-(1H-pyrazol-1-yl)benzoyl chloride
Welcome to the technical resource center for 4-(1H-pyrazol-1-yl)benzoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth answers to frequently asked questions and troubleshooting solutions for common issues encountered during reactions involving this versatile reagent, with a specific focus on the critical role of the base.
Introduction: The Pivotal Role of the Base
This compound is a highly reactive acyl chloride, making it an excellent building block for introducing the 4-(1H-pyrazol-1-yl)benzoyl moiety into various molecules, particularly in the synthesis of amides and esters.[1] As with most acyl chlorides, its reactions are typically nucleophilic acyl substitutions.[2][3] The success of these transformations—achieving high yield and purity—is critically dependent on the choice and proper use of a base. The base performs one or more essential functions: neutralizing the hydrochloric acid (HCl) byproduct, activating the acyl chloride, and deprotonating the nucleophile.[4][5] This guide will help you navigate these choices to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is a base required when reacting this compound with an amine or alcohol?
A base is essential for two primary reasons. First, the reaction of an acyl chloride with a nucleophile (like a primary or secondary amine) generates one equivalent of HCl.[5] If not neutralized, this acid will protonate the unreacted amine, rendering it non-nucleophilic and effectively stopping the reaction.[4] By scavenging the HCl, the base ensures the amine remains available to react. Second, some bases can also act as nucleophilic catalysts, accelerating the reaction rate significantly.[6][7]
Q2: What is the difference between a non-nucleophilic base and a nucleophilic base in this context?
-
Non-nucleophilic bases , such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are sterically hindered.[8] Their primary role is to act as an acid scavenger, neutralizing the generated HCl without directly reacting with the acyl chloride.[5] They are often preferred when the nucleophile (e.g., the amine) is highly reactive and no additional activation is needed.
-
Nucleophilic bases , like pyridine or 4-dimethylaminopyridine (DMAP), are less sterically hindered and can attack the electrophilic carbonyl carbon of the acyl chloride.[9][10] This forms a highly reactive intermediate (an acylpyridinium salt), which is then more readily attacked by the primary nucleophile (amine or alcohol).[7] This catalytic action can dramatically increase the reaction rate, especially with less reactive nucleophiles like alcohols or sterically hindered amines.[11]
Q3: Can I use an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)?
Yes, inorganic bases are frequently used, often under what are known as Schotten-Baumann conditions.[12][13] This typically involves a two-phase solvent system (e.g., dichloromethane and water).[14] The this compound and the nucleophile are in the organic phase, while the inorganic base resides in the aqueous phase to neutralize the HCl as it forms.[15] This method is effective but carries a higher risk of hydrolyzing the acyl chloride back to its carboxylic acid form (4-(1H-pyrazol-1-yl)benzoic acid) if not controlled carefully.[16][17]
Q4: My starting material, this compound, appears to have degraded upon storage. What is the likely culprit?
The most common cause of degradation is exposure to moisture. Acyl chlorides are highly susceptible to hydrolysis, reacting with water (even atmospheric moisture) to form the corresponding carboxylic acid.[16][18] Always store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to minimize exposure to humidity.
Troubleshooting Guide
This section addresses common problems encountered during the reaction of this compound with nucleophiles.
| Problem | Probable Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactivated Nucleophile: The amine was protonated by the HCl byproduct due to an insufficient amount or overly weak base.[4] | • Ensure at least one equivalent of base is used for primary/secondary amines. For amine HCl salts, use at least two equivalents.• Choose a base with a conjugate acid pKa higher than that of the protonated amine. |
| 2. Hydrolysis of Acyl Chloride: The acyl chloride was hydrolyzed to 4-(1H-pyrazol-1-yl)benzoic acid by residual water in the solvent, reagents, or from the atmosphere.[17] | • Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use.• Run the reaction under an inert atmosphere (N₂ or Ar).• If using Schotten-Baumann conditions, consider adding the acyl chloride slowly to the mixture at a low temperature (e.g., 0 °C) to minimize its contact time with the aqueous phase before reacting with the nucleophile.[19] | |
| 3. Poor Nucleophile Reactivity: The amine or alcohol is sterically hindered or electronically deactivated, leading to a slow reaction rate.[20] | • Switch from a non-nucleophilic base (like TEA) to a nucleophilic catalyst (like pyridine or DMAP, used in catalytic amounts alongside a stoichiometric base).[7][11] This will form a more reactive acylpyridinium intermediate. | |
| Multiple Spots on TLC, Difficult Purification | 1. Side Reaction with Base: A tertiary amine base like triethylamine can sometimes undergo dealkylation, leading to the formation of a diethylamide byproduct, although this is less common.[20] | • Use a more hindered base like diisopropylethylamine (DIPEA).• If using pyridine as a solvent and base, ensure the temperature is controlled, as side reactions can occur at elevated temperatures. |
| 2. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting materials. | • Increase reaction time or gently warm the reaction mixture (if substrates are stable).• Re-evaluate the choice of base and solvent. A more polar aprotic solvent like DMF or DMSO can sometimes accelerate reactions.[8] | |
| 3. Presence of Carboxylic Acid: Significant hydrolysis has occurred, and the resulting 4-(1H-pyrazol-1-yl)benzoic acid is present in the crude product.[21] | • During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the acidic impurity. |
Comparative Overview of Common Bases
| Base | Structure | pKa (of conjugate acid) | Type | Primary Role & Key Considerations |
| Triethylamine (TEA) | (C₂H₅)₃N | ~10.7 | Non-nucleophilic, Organic | Standard acid scavenger. Good for reactive amines. Can sometimes cause side reactions (ketene formation if α-protons are present, which is not the case here).[22] |
| Pyridine | C₅H₅N | ~5.2 | Nucleophilic, Organic | Acts as both a base and a nucleophilic catalyst.[6][23] Ideal for activating the acyl chloride for less reactive nucleophiles like alcohols.[10] Being less basic than TEA, it's a weaker acid scavenger. |
| DIPEA | ((CH₃)₂CH)₂NC₂H₅ | ~10.7 | Non-nucleophilic, Organic | Highly sterically hindered, making it an excellent acid scavenger with a very low tendency for side reactions.[24][25] Often the base of choice for sensitive or valuable substrates. |
| Sodium Hydroxide (NaOH) | NaOH | ~15.7 (H₂O) | Non-nucleophilic, Inorganic | Used in aqueous solutions for Schotten-Baumann reactions.[12][26] Very effective and inexpensive, but increases the risk of acyl chloride hydrolysis.[17] Best for rapid reactions. |
Visualizing the Reaction Pathways
The choice of base dictates the mechanistic pathway. A non-nucleophilic base simply removes the proton byproduct, while a nucleophilic catalyst actively participates in the reaction.
Caption: Reaction pathways for acylation using non-nucleophilic vs. nucleophilic bases.
Experimental Protocols
Protocol 1: General Amide Synthesis using Triethylamine
This protocol describes a standard procedure for the acylation of a primary amine with this compound using triethylamine as the base.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)[19]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide product by recrystallization or column chromatography on silica gel as needed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. byjus.com [byjus.com]
- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 15. grokipedia.com [grokipedia.com]
- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 17. chem.ualberta.ca [chem.ualberta.ca]
- 18. savemyexams.com [savemyexams.com]
- 19. reddit.com [reddit.com]
- 20. m.youtube.com [m.youtube.com]
- 21. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 22. reddit.com [reddit.com]
- 23. esaral.com [esaral.com]
- 24. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemguideforcie.co.uk [chemguideforcie.co.uk]
preventing diacylation with 4-(1H-pyrazol-1-yl)benzoyl chloride
Welcome to the technical support guide for 4-(1H-pyrazol-1-yl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on preventing the common side reaction of diacylation. Our goal is to provide you with the expertise and practical guidance necessary to achieve high-yield, selective mono-acylation in your experiments.
Introduction: The Diacylation Challenge
This compound is a highly valued acylating agent, particularly in the synthesis of kinase inhibitors and other pharmaceuticals where the pyrazole moiety is a key pharmacophore.[1][2] Its reactivity, driven by the electrophilic acyl chloride group, allows for the efficient introduction of the 4-(1H-pyrazol-1-yl)benzoyl group onto nucleophiles like amines and alcohols.[1] However, this high reactivity can also be a double-edged sword, leading to undesired diacylation, especially when the substrate possesses more than one nucleophilic site.
This guide will address the root causes of diacylation and provide actionable troubleshooting strategies and a detailed experimental protocol to help you mitigate this issue and achieve your desired mono-acylated product with high fidelity.
Troubleshooting Guide: Preventing Diacylation
This section is formatted as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during acylation reactions with this compound.
Q1: My reaction is producing a significant amount of diacylated product. What is the primary cause of this?
A1: Diacylation typically occurs when a second nucleophilic site on your substrate (or the initially acylated product) reacts with another equivalent of this compound. The most common contributing factors are:
-
Incorrect Stoichiometry: Using an excess of the acylating agent is the most frequent cause.
-
High Reactant Concentration: High concentrations can increase the rate of the second acylation reaction.
-
Rapid Addition of Acyl Chloride: A high local concentration of the acylating agent upon addition can promote diacylation.
-
Elevated Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less reactive, second nucleophilic site to react.
Q2: How can I control the stoichiometry to favor mono-acylation?
A2: Precise control over the molar equivalents of your reactants is critical.
-
Limiting the Acylating Agent: Use this compound as the limiting reagent. A stoichiometry of 1.0 to 1.05 equivalents relative to the nucleophilic substrate is a good starting point.
-
Accurate Measurements: Ensure accurate weighing of all solid reagents and precise volume measurements for any solutions.
Q3: What is the recommended procedure for adding the this compound to the reaction?
A3: To avoid localized high concentrations, the following methods are recommended:
-
Slow, Dropwise Addition: Dissolve the this compound in an appropriate anhydrous solvent and add it to the solution of your nucleophile dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel.
-
Cooling the Reaction Mixture: Perform the addition at a reduced temperature (e.g., 0 °C or even -78 °C) to decrease the reaction rate and allow for better control.
Q4: Can the choice of solvent and base influence the level of diacylation?
A4: Yes, the reaction environment plays a crucial role.
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). These solvents will dissolve the reactants without participating in the reaction.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), should be used to quench the HCl byproduct generated during the reaction.[3] Using at least two equivalents of the amine substrate can also serve this purpose, where one equivalent acts as the nucleophile and the other as the HCl scavenger. However, for substrates with multiple nucleophilic sites, an external, non-nucleophilic base is preferred to avoid further complicating the reaction mixture.
Q5: I am still observing diacylation even after optimizing the stoichiometry and addition rate. What other parameters can I adjust?
A5: If diacylation persists, consider the following advanced strategies:
-
Temperature Control: Maintain a low temperature throughout the reaction. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed to prevent the formation of the diacylated product over time.
-
Protecting Groups: If your substrate has multiple, similarly reactive nucleophilic sites, consider using a protecting group strategy. This involves selectively protecting one or more sites to direct the acylation to the desired position. The protecting group can then be removed in a subsequent step.
Experimental Protocol: Selective Mono-N-Acylation of a Primary Amine
This protocol provides a detailed, step-by-step methodology for the selective mono-acylation of a generic primary amine, incorporating the best practices discussed above to minimize diacylation.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a thermometer, dissolve the primary amine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Preparation of Acylating Agent Solution: In a separate, dry flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slow Addition: Draw the this compound solution into a syringe and add it dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours at 0 °C.
-
Quenching: Once the starting amine is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-acylated product.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq Acyl Chloride : 1.05 eq Nucleophile | Minimizes excess acylating agent available for diacylation. |
| Addition Method | Slow, dropwise addition over 30-60 min | Prevents localized high concentrations of the acyl chloride. |
| Temperature | 0 °C to room temperature | Controls reaction rate, favoring mono-acylation. |
| Solvent | Anhydrous DCM or THF | Aprotic and non-reactive. |
| Base | 1.5 eq Triethylamine or DIPEA | Non-nucleophilic; scavenges HCl byproduct. |
Visualizing the Reaction Pathway
The following diagram illustrates the desired mono-acylation pathway versus the undesired diacylation side reaction when reacting this compound with a substrate containing two nucleophilic sites (e.g., a diamine).
References
Technical Support Center: Identifying Impurities in 4-(1H-Pyrazol-1-yl)benzoyl Chloride Synthesis by HPLC
Welcome to the technical support center for the analysis of 4-(1H-pyrazol-1-yl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying impurities in the synthesis of this key chemical intermediate. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering the sensitivity and resolution needed to ensure the quality and purity of the final product.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your analytical work.
Part 1: Troubleshooting Guide - Common HPLC-Related Issues
This section addresses specific problems you might encounter during the HPLC analysis of this compound and its reaction mixtures.
Q1: I'm seeing a broad or tailing peak for my main compound. What are the likely causes and how can I fix it?
Peak broadening or tailing for this compound is a common issue that can compromise the accuracy of your analysis.[3] The ideal peak shape should be symmetrical, resembling a bell curve.[3] Deviations from this ideal shape can indicate problems with the separation process.[3]
Potential Causes and Solutions:
-
Secondary Interactions: The pyrazole and benzoyl moieties of the molecule can have secondary interactions with the stationary phase of the HPLC column, particularly with residual silanol groups on silica-based columns. This can cause some of the analyte molecules to be retained longer, resulting in a tailed peak.
-
Solution: Try using a mobile phase with a competitive amine, such as triethylamine (TEA), at a low concentration (e.g., 0.1%) to block the active silanol sites. Alternatively, consider using a column with a different stationary phase or an end-capped column.
-
-
Mobile Phase pH: An inappropriate pH of the mobile phase can lead to mixed retention mechanisms and peak tailing.[4]
-
Solution: Experiment with adjusting the pH of the mobile phase. For a compound like this compound, a slightly acidic mobile phase (e.g., pH 3-4) can often improve peak shape by suppressing the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample, either in volume or concentration, can saturate the stationary phase and lead to peak distortion.[4]
-
Solution: Try injecting a less concentrated sample or a smaller volume to see if the peak shape improves.[5]
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the analyte band to spread, leading to broader peaks.[4]
-
Solution: Use shorter, narrower-bore tubing (PEEK tubing is often a good choice) to minimize the flow path.[6]
-
Q2: My chromatogram shows several unexpected peaks. How do I determine if these are impurities or artifacts?
Distinguishing between genuine impurities and system artifacts is a critical step in impurity profiling.
Troubleshooting Steps:
-
Blank Injection: Inject your mobile phase or diluent as a "blank" sample. Any peaks that appear in the blank run are likely system artifacts, such as contaminants from the solvent, system, or carryover from a previous injection.
-
Inject a Known Standard: If available, inject a pure, certified reference standard of this compound. This will help you confirm the retention time of your main peak and identify any degradation products that may have formed in your standard solution.
-
Spiking Experiment: "Spike" your sample with a small amount of a known potential impurity (e.g., the starting material, 4-(1H-pyrazol-1-yl)benzoic acid). If one of the unexpected peaks increases in area, you have tentatively identified that impurity.
-
Vary Injection Volume: Inject different volumes of your sample. The area of peaks corresponding to real components should change proportionally with the injection volume. Ghost peaks or artifacts may not show this proportionality.
-
Detector Wavelength: Change the UV detector wavelength. Some impurities may have different UV absorbance maxima than the main compound. Observing how peak areas change with wavelength can provide clues about their identity.
Q3: I'm having trouble achieving good separation between my main peak and a closely eluting impurity. What parameters can I adjust?
Achieving adequate resolution between the main compound and its impurities is the primary goal of the HPLC method.
Optimization Strategies:
-
Mobile Phase Composition: The composition of the mobile phase significantly impacts separation efficiency.[2]
-
Adjust the Organic Modifier: If you are using a gradient, try altering the gradient slope to be shallower around the elution time of the peaks of interest. This will increase the separation time between them.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. Different organic modifiers can alter the selectivity of the separation.
-
-
Mobile Phase pH: As mentioned earlier, pH can influence the retention and selectivity of ionizable compounds.[7] Small adjustments to the mobile phase pH can sometimes dramatically improve the resolution of closely eluting peaks.
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially better resolution. However, be mindful that high temperatures can also degrade sensitive compounds.
-
Column Selection: The stationary phase has a significant influence on the selectivity of the chromatographic system.[7] If you are unable to achieve separation on your current column, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.[7]
Q4: The retention times of my peaks are shifting between runs. What could be causing this instability?
Retention time shifts can make peak identification and quantification unreliable.
Common Causes and Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[6] This is especially important for gradient methods.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time drift.[6] Always prepare fresh mobile phase and ensure accurate measurements of all components.
-
Temperature Fluctuations: Poor temperature control of the column can cause retention time shifts.[3] Use a column oven to maintain a constant temperature.[6]
-
Pump Issues: Fluctuations in the flow rate from the HPLC pump will directly affect retention times.[3] Check for leaks and ensure the pump is properly maintained.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a gradual and consistent shift in retention times, it may be time to replace the column.
Q5: I suspect one of my impurity peaks is the starting material, 4-(1H-pyrazol-1-yl)benzoic acid. How can I confirm this?
Confirming the identity of a suspected impurity is a key part of the analytical process.
Confirmation Methods:
-
Co-injection (Spiking): As mentioned in Q2, the most straightforward method is to spike your sample with a known standard of 4-(1H-pyrazol-1-yl)benzoic acid. If the peak increases in size without any change in its shape or retention time, this provides strong evidence for its identity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the mass spectrum of the impurity of interest.[8] By comparing the mass-to-charge ratio (m/z) of the impurity with the known molecular weight of 4-(1H-pyrazol-1-yl)benzoic acid, you can confirm its identity.
-
Reference Standard Comparison: If you have a pure reference standard of 4-(1H-pyrazol-1-yl)benzoic acid, run it under the same HPLC conditions as your sample. A direct comparison of the retention times will help in the identification.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common process-related impurities in the synthesis of this compound from 4-(1H-pyrazol-1-yl)benzoic acid and a chlorinating agent (e.g., thionyl chloride)?
Understanding the potential impurities that can arise during synthesis is crucial for developing a robust analytical method.[9]
-
Unreacted Starting Material: The most common impurity is often the starting material, 4-(1H-pyrazol-1-yl)benzoic acid, due to an incomplete reaction.
-
Hydrolysis Product: this compound is highly reactive and can readily hydrolyze back to 4-(1H-pyrazol-1-yl)benzoic acid in the presence of moisture.[10]
-
Anhydride Formation: A potential side reaction can lead to the formation of the corresponding benzoic anhydride.
-
By-products from the Chlorinating Agent: If thionyl chloride is used, residual amounts may be present.[11] Additionally, side reactions involving thionyl chloride can sometimes lead to chlorinated by-products.
-
Dimerization Products: Under certain conditions, particularly with thionyl chloride, self-condensation or dimerization of pyrazole-containing molecules can occur.[12]
FAQ 2: Can you provide a starting HPLC method for the analysis of this compound and its impurities?
While method development should be tailored to your specific needs, the following provides a good starting point for impurity profiling using reversed-phase HPLC.[7]
Table 1: Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
FAQ 3: How can I prepare my sample of this compound for HPLC analysis, considering its reactivity?
Proper sample preparation is critical due to the moisture sensitivity of acyl chlorides.[10]
-
Use Anhydrous Solvents: Always use dry, HPLC-grade solvents for sample preparation to minimize hydrolysis. Acetonitrile is a common and suitable choice.
-
Work Quickly: Prepare samples immediately before analysis to reduce the risk of degradation.
-
Derivatization (Optional): For trace analysis or to improve stability, derivatization can be employed.[13] Reacting the acyl chloride with an agent like 2-nitrophenylhydrazine can form a stable, UV-active derivative that is easier to analyze.[13][14]
FAQ 4: What are the best practices for column selection for this type of analysis?
The choice of HPLC column is a critical factor in achieving a successful separation.
-
Stationary Phase: A C18 column is a good first choice for its versatility and hydrophobicity. However, if you have trouble with peak shape or resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a PFP column, to introduce alternative separation mechanisms.
-
Particle Size: Columns with smaller particle sizes (e.g., 3.5 µm or sub-2 µm for UHPLC) can provide higher efficiency and better resolution, but they also generate higher backpressure.
-
Column Dimensions: A standard 250 mm x 4.6 mm column is suitable for method development. For faster analysis, a shorter column (e.g., 150 mm or 100 mm) can be used, but this may compromise resolution.
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Accurately weigh approximately 10 mg of the this compound reaction mixture into a clean, dry 10 mL volumetric flask.
-
Add approximately 5 mL of anhydrous, HPLC-grade acetonitrile to the flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with anhydrous acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analyze immediately.
Protocol 2: General Purpose HPLC Method for Impurity Profiling
-
Set up the HPLC system according to the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Run the gradient program and acquire the data.
-
After the gradient is complete, return to the initial conditions and re-equilibrate the column for the next injection.
Part 4: Visualizations and Data
Diagrams
Caption: Synthesis of this compound and potential impurity formation.
Caption: A logical workflow for troubleshooting common HPLC issues.
Data Tables
Table 2: Potential Impurities and Their Likely Origin
| Impurity | Chemical Name | Likely Origin |
| Impurity A | 4-(1H-pyrazol-1-yl)benzoic acid | Unreacted starting material or hydrolysis of the product.[10][15] |
| Impurity B | 4-(1H-Pyrazol-1-yl)benzoic anhydride | Side reaction during synthesis. |
| Impurity C | Pyrazole | Potential degradation product or impurity from starting materials. |
| Impurity D | 4-Chlorobenzoyl chloride | Impurity from starting materials or side reaction. |
Part 5: References
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis. Retrieved from --INVALID-LINK--
-
ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). This compound | 220461-83-6. Retrieved from --INVALID-LINK--
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from --INVALID-LINK--
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Impurities Identification and Characterization. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from --INVALID-LINK--
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from --INVALID-LINK--
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from --INVALID-LINK--
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from --INVALID-LINK--
-
Restek. (2014, March 11). [8]Troubleshooting HPLC- Tailing Peaks. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution. Retrieved from --INVALID-LINK--
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from --INVALID-LINK--
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Vedantu. (2025, August 4). Explain, with chemical equation, how benzoyl chloride can be prepared from benzoic acid. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.a.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting peak tailing and broadening in HPLC analysis of Alpinone. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-(1H-Pyrazol-1-yl)benzoic acid. Retrieved from --INVALID-LINK--
-
PubMed. (2019, August 21). 4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from --INVALID-LINK--
-
PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from --INVALID-LINK--
-
YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from --INVALID-LINK--
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). The Chemistry of Benzoyl Chloride: Synthesis, Reactions, and Applications. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of benzoyl chloride. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C10H7ClN2O). Retrieved from --INVALID-LINK--
-
Infochems. (n.d.). 4-(1H-PYRAZOL-1-YL)BENZOIC ACID. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (n.d.). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Retrieved from --INVALID-LINK--
-
[PDF] [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from --INVALID-LINK--
-
[PDF] (n.d.). Retrieved from --INVALID-LINK--
-
Alchem Pharmtech. (n.d.). CAS 220461-83-6 | this compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 4 Suggested pathways for hydrazinolysis of acid chloride 4. Retrieved from --INVALID-LINK--
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from --INVALID-LINK--
-
PubMed. (2009, June 15). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 220461-83-6. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022, December 31). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 220461-83-6. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). RU2291144C1 - Method for preparing benzoyl chloride. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from --INVALID-LINK--
References
- 1. resolvemass.ca [resolvemass.ca]
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- 3. uhplcs.com [uhplcs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]
- 13. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
strategies to minimize byproduct formation in benzoyl chloride reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that you may encounter during your experiments with benzoyl chloride. Each problem is analyzed to its root cause, with actionable solutions provided.
Issue 1: Low Yield of Desired Product and Presence of Benzoic Acid Impurity
Symptoms:
-
You observe a significant amount of a white solid impurity in your crude product.
-
NMR or IR spectroscopy confirms the presence of benzoic acid.
-
The overall yield of your target molecule is lower than expected.
Root Cause Analysis:
The primary culprit is the hydrolysis of benzoyl chloride. Benzoyl chloride is highly reactive towards water, including atmospheric moisture, leading to the formation of benzoic acid and hydrochloric acid (HCl).[1][2] This side reaction consumes your starting material and introduces an acidic impurity that can be challenging to remove.
Strategic Solutions:
-
Implement Anhydrous Conditions: This is the most critical step in preventing hydrolysis.
-
Glassware and Solvents: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3]
-
-
Optimize Reaction Temperature: The rate of hydrolysis is temperature-dependent.
-
Low-Temperature Addition: Add benzoyl chloride to the reaction mixture at a low temperature (e.g., 0-5 °C) to minimize its reaction with any trace amounts of water.[4]
-
Controlled Heating: If your desired reaction requires heating, ensure that the initial addition of benzoyl chloride is complete before raising the temperature. Uncontrolled heating can accelerate hydrolysis.[5]
-
-
Utilize the Schotten-Baumann Reaction Conditions: This is a highly effective technique for reactions involving nucleophiles like amines and alcohols, especially in the presence of water.
-
Biphasic System: The reaction is performed in a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and water.[6]
-
Aqueous Base: A base, such as sodium hydroxide, is dissolved in the aqueous phase. This base neutralizes the HCl byproduct as it forms, preventing the protonation of your nucleophile and driving the desired reaction forward while minimizing hydrolysis of the benzoyl chloride in the organic phase.[6][7]
-
Workflow for Minimizing Hydrolysis:
References
Validation & Comparative
A Comparative Guide to the HPLC and NMR Analysis of 4-(1H-pyrazol-1-yl)benzoyl Chloride Derivatives
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 4-(1H-pyrazol-1-yl)benzoyl chloride and its derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development, making their robust characterization essential.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure analytical integrity.
Introduction: The Challenge of Analyzing Acyl Chlorides
The 4-(1H-pyrazol-1-yl)benzoyl moiety is a cornerstone in the synthesis of various pharmacologically active agents.[1] The pyrazole ring, with its distinct nitrogen atoms, offers unique opportunities for hydrogen bonding and molecular interactions, while the benzoyl group serves as a versatile reactive handle.[1] The terminal acyl chloride (R-COCl) is a highly reactive functional group, prized in synthesis for its ability to readily form amides, esters, and other derivatives.[2]
However, this high reactivity presents a significant analytical challenge. Acyl chlorides are notoriously sensitive to nucleophiles, especially water and alcohols, leading to rapid hydrolysis back to the corresponding carboxylic acid.[3][4] This instability complicates direct analysis, particularly in the aqueous mobile phases common to reverse-phase HPLC. Therefore, a common and highly effective strategy is to convert the acyl chloride into a more stable derivative prior to analysis. This guide will focus on the analysis of these stable derivatives, which accurately reflect the structure of the parent acyl chloride.
Synthesis and Derivatization for Analysis
A prevalent method for synthesizing the core structure involves the transition metal-catalyzed cross-coupling of a pyrazole with a substituted benzene derivative.[5] The resulting 4-(1H-pyrazol-1-yl)benzoic acid is then converted to the highly reactive this compound using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5]
For analytical purposes, the unstable acyl chloride is typically reacted immediately with a nucleophile (e.g., an amine or alcohol) to form a stable amide or ester. This pre-column derivatization is a critical step for reliable HPLC analysis.[3][4]
Experimental Workflow: Synthesis to Analysis
The following diagram outlines the logical flow from the synthesis of the parent compound to the final analytical characterization of its stable derivatives.
Caption: Workflow from synthesis to analytical derivatization.
Comparative HPLC Analysis
Reverse-Phase HPLC (RP-HPLC) is the workhorse for purity determination and quantification of these derivatives. The key to a successful method is achieving good separation and peak shape.
Causality Behind Method Choices
-
Stationary Phase: A C18 column is the standard choice due to its hydrophobic nature, which provides excellent retention for the aromatic pyrazole and benzoyl rings.[6]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is typically employed. ACN is a common organic modifier that provides good elution strength for these moderately polar compounds.
-
Additive: The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the aqueous phase is crucial.[7] It protonates the basic nitrogen atoms of the pyrazole ring and suppresses the ionization of residual silanol groups on the silica support, preventing peak tailing and improving resolution.[8]
Comparative Data for Hypothetical Derivatives
For this guide, we will compare three hypothetical amide derivatives formed by reacting the corresponding acyl chloride with benzylamine:
-
Derivative A: N-benzyl-4-(1H-pyrazol-1-yl)benzamide
-
Derivative B: N-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide
-
Derivative C: N-benzyl-3-chloro-4-(1H-pyrazol-1-yl)benzamide
| Derivative | Structure Highlights | Expected Retention Time (t R ) | Rationale for t R Difference |
| A | Parent Structure | ~8.5 min | Baseline polarity. |
| B | Two methyl groups on pyrazole | ~9.8 min | Increased hydrophobicity from methyl groups leads to stronger retention on the C18 column. |
| C | Chloro group on benzoyl ring | ~9.2 min | The chloro group increases the overall hydrophobicity of the molecule, resulting in a longer retention time compared to the parent derivative. |
Note: These retention times are illustrative for a typical gradient method and will vary based on the exact HPLC system and conditions.
Detailed Experimental Protocol: HPLC Analysis
-
Sample Preparation (Derivatization):
-
Dissolve 10 mg of the this compound derivative in 1 mL of anhydrous dichloromethane (DCM).
-
In a separate vial, dissolve 1.2 equivalents of benzylamine in 0.5 mL of DCM.
-
Slowly add the benzylamine solution to the acyl chloride solution while stirring at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Wash the reaction mixture with 1M HCl and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Prepare a 1 mg/mL stock solution of the resulting amide in acetonitrile. Dilute further as needed for analysis.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% TFA in Water.[7]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Comparative NMR Analysis
NMR spectroscopy is indispensable for the unambiguous structural elucidation of these derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.
Interpreting the Spectra: Key Resonances
-
¹H NMR:
-
Pyrazole Protons: The three protons on the pyrazole ring typically appear as three distinct signals in the aromatic region (~6.5-8.0 ppm), often as doublets of doublets or triplets depending on their coupling.
-
Benzoyl Protons: The protons on the para-substituted benzoyl ring typically appear as a characteristic AA'BB' system, which manifests as two distinct doublets in the aromatic region (~7.5-8.2 ppm).
-
Substituent Effects: Electron-withdrawing groups (like the chloro group in Derivative C) will shift adjacent protons downfield (to a higher ppm value), while electron-donating groups (like the methyl groups in Derivative B) will shift them upfield.
-
-
¹³C NMR:
-
Carbonyl Carbon: The amide carbonyl carbon (C=O) is highly deshielded and appears at a characteristic chemical shift between 160-180 ppm.
-
Aromatic Carbons: The carbons of the pyrazole and benzoyl rings appear in the typical aromatic region of 110-150 ppm.
-
Comparative Data for Hypothetical Derivatives
The following table summarizes the expected key ¹H NMR chemical shifts for the amide derivatives in CDCl₃.
| Derivative | Pyrazole H-3 (ppm) | Pyrazole H-5 (ppm) | Benzoyl H-2,6 (ppm) | Benzoyl H-3,5 (ppm) | Rationale for Shift Differences |
| A | ~7.7 | ~8.0 | ~7.9 | ~7.7 | Baseline chemical shifts for the unsubstituted core structure. |
| B | N/A (substituted) | N/A (substituted) | ~7.8 | ~7.6 | Methyl groups are electron-donating, causing a slight upfield (lower ppm) shift of the benzoyl protons. |
| C | ~7.7 | ~8.0 | ~8.0 | ~7.8 (doublet) | The electron-withdrawing chloro group deshields the adjacent proton (H-2) and breaks the symmetry of the benzoyl ring protons. |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified amide derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Causality: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue or if exchangeable protons (like N-H) are of interest, DMSO-d₆ is an excellent alternative.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Acquire at least 16 scans.
-
Use a spectral width of ~16 ppm centered around 6 ppm.
-
Set relaxation delay (d1) to 1-2 seconds.
-
-
¹³C NMR:
-
Acquire several hundred to several thousand scans, as ¹³C has a low natural abundance.
-
Use a spectral width of ~240 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
-
Visual Workflow for Spectroscopic Analysis
This diagram illustrates the parallel workflows for HPLC and NMR characterization of a purified derivative.
Caption: Parallel workflows for HPLC and NMR analysis.
Conclusion
The robust analysis of this compound derivatives is critical for their application in drug discovery and development. Due to the inherent instability of the acyl chloride functional group, a reliable analytical strategy involves its conversion to a stable amide or ester derivative. HPLC provides essential quantitative data on purity and allows for the comparison of derivatives based on their hydrophobicity. Concurrently, NMR spectroscopy offers definitive structural confirmation, allowing for detailed comparison of electronic effects transmitted through the molecular scaffold. By employing these complementary techniques with validated protocols, researchers can ensure the identity, purity, and structural integrity of these valuable chemical entities.
References
- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studymind.co.uk [studymind.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ijcpa.in [ijcpa.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis and Characterization of Novel Amides from 4-(1H-Pyrazol-1-yl)benzoyl Chloride
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of a versatile class of compounds: amides derived from 4-(1H-pyrazol-1-yl)benzoyl chloride. We will explore the rationale behind the synthetic strategy, provide detailed experimental protocols, and present a comparative analysis of the resulting products, underscoring their potential in modern medicinal chemistry.
The Strategic Value of the Pyrazole-Amide Scaffold
The pyrazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a highly versatile building block for interacting with biological targets.[2] When coupled with the ubiquitous amide linker—a cornerstone of peptide and medicinal chemistry known for its metabolic stability and structural role—the resulting pyrazole-amide core presents a powerful platform for generating novel molecular entities.[3]
Derivatives of pyrazole amides have demonstrated a wide spectrum of biological activities, including roles as cannabinoid receptor antagonists, fungicides, and insecticides, highlighting the scaffold's tractability for diverse therapeutic and agricultural applications.[4][5][6][7][8] This guide focuses on a specific, highly adaptable subclass: amides synthesized from this compound. By systematically modifying the amine component, a diverse chemical library can be rapidly generated to probe structure-activity relationships (SAR).[4][7]
Synthetic Strategy and Experimental Protocols
The overall synthetic approach is a two-stage process: first, the preparation of the key acyl chloride intermediate, and second, its reaction with a panel of diverse amines to generate the final amide library.
Stage 1: Synthesis of the Key Intermediate, this compound
The synthesis of the acyl chloride begins with its corresponding carboxylic acid. The acid is then activated using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred in laboratory settings because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying purification.[9]
Caption: Synthesis pathway for the key acyl chloride intermediate.
Experimental Protocol: Synthesis of this compound
-
Acid Synthesis: To a solution of 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude this compound is often used directly in the next step without further purification.
Stage 2: Synthesis of the Amide Library
The core of this guide lies in the generation of a diverse amide library via the Schotten-Baumann reaction.[10][11] This robust reaction involves the nucleophilic acyl substitution of the synthesized benzoyl chloride with a variety of primary and secondary amines. The inclusion of a base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl byproduct generated during the reaction, driving it to completion.
Caption: General workflow for the synthesis of the amide library.
General Experimental Protocol: Amide Synthesis
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress by TLC, checking for the consumption of the amine.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x), 1 M HCl (1x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Comparative Characterization of Synthesized Amides
Accurate structural confirmation is paramount. A combination of spectroscopic methods provides unambiguous evidence for the formation of the target amides.[12][13]
-
Infrared (IR) Spectroscopy: This technique is ideal for confirming the functional group transformation. Key diagnostic peaks include the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O (amide I band) stretch around 1650-1690 cm⁻¹ and an N-H stretch (for primary/secondary amides) around 3200-3400 cm⁻¹.[14]
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation.[13] Key features to observe include:
-
Amide N-H Proton: A broad singlet typically appearing far downfield (δ 9.5 - 11.0 ppm), which is highly characteristic.
-
Pyrazole Protons: Three distinct signals corresponding to the protons on the pyrazole ring.
-
Benzoyl Protons: Two doublets showing the characteristic para-substitution pattern.
-
Amine Moiety Protons: Signals corresponding to the specific amine used, which will vary for each derivative.
-
-
High-Resolution Mass Spectrometry (HRMS): This provides the exact mass of the synthesized compound, allowing for the confirmation of its elemental composition and molecular formula.[5]
Comparative Data Summary
The following table summarizes the expected characterization data for a representative set of amides synthesized from this compound and various amines.
| Amine Reactant | Product Structure | Representative Yield (%) | Key IR Bands (cm⁻¹) | ¹H NMR Amide N-H (δ ppm) | HRMS (M+H)⁺ calcd. |
| Aniline | N-phenyl-4-(1H-pyrazol-1-yl)benzamide | 85-95% | ~3310 (N-H), ~1660 (C=O) | ~10.2 | 278.1131 |
| Benzylamine | N-benzyl-4-(1H-pyrazol-1-yl)benzamide | 90-98% | ~3290 (N-H), ~1645 (C=O) | ~9.1 | 292.1288 |
| Piperidine | (4-(1H-pyrazol-1-yl)phenyl)(piperidin-1-yl)methanone | 90-98% | N/A, ~1630 (C=O) | N/A | 270.1495 |
| Morpholine | (4-(1H-pyrazol-1-yl)phenyl)(morpholino)methanone | 88-96% | N/A, ~1635 (C=O) | N/A | 272.1291 |
Biological Context and Performance Outlook
The true value of this amide library lies in its potential for biological screening. The systematic variation of the R-groups derived from the amine allows for a comprehensive exploration of the SAR. For instance, in the context of receptor-ligand interactions, changing the amine from a simple aromatic ring (aniline) to a flexible aliphatic chain (benzylamine) or a constrained heterocycle (piperidine) can profoundly impact binding affinity and selectivity.[8]
A typical screening cascade for a new chemical library of this nature would involve a series of tiered assays to identify promising candidates for further development.
Caption: Hypothetical workflow for biological screening.
The diverse functionalities introduced through the amine component can influence key drug-like properties:
-
Solubility: Introducing polar groups like morpholine can enhance aqueous solubility.
-
Lipophilicity: Adding aliphatic or aromatic groups can increase lipophilicity, which may affect cell permeability.
-
Metabolic Stability: The nature of the amide substituent can influence its susceptibility to metabolic enzymes.
Conclusion
The this compound scaffold is a highly effective and versatile starting point for the rapid synthesis of diverse amide libraries. The synthetic protocols described are robust, high-yielding, and amenable to a wide range of amine building blocks. The comparative characterization data demonstrate clear spectroscopic handles for confirming product identity and purity. By leveraging this synthetic strategy, drug discovery programs can efficiently generate novel chemical matter, enabling a thorough investigation of structure-activity relationships and accelerating the identification of promising lead candidates for a multitude of biological targets.
References
- 1. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.fr [fishersci.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-(1H-Pyrazol-1-yl)benzoyl Chloride
In the dynamic landscape of drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive comparative analysis of the biological activities of novel compounds synthesized from the versatile building block, 4-(1H-pyrazol-1-yl)benzoyl chloride. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of these derivatives, juxtaposing their performance with established therapeutic agents. This analysis is grounded in experimental data and established in vitro screening methodologies, offering researchers and drug development professionals a critical perspective on this promising class of compounds.
The Versatile Scaffold: this compound
The starting material, this compound, offers a unique molecular architecture. The pyrazole ring is a known pharmacophore in numerous FDA-approved drugs, while the benzoyl chloride moiety provides a reactive handle for the facile synthesis of a diverse library of derivatives, including amides, esters, and hydrazones. This synthetic accessibility allows for systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.
Anticancer Activity: A Comparative Look against Doxorubicin
Derivatives of this compound have emerged as promising candidates in oncology research. Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as tubulin polymerization or specific kinases.[2][3] To contextualize their potency, we compare their in vitro cytotoxic activity against Doxorubicin, a widely used chemotherapeutic agent known to intercalate DNA and inhibit topoisomerase II.[4][5]
Comparative Anticancer Activity Data
| Compound Class | Test Compound Example | Cancer Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Reference) | Reference |
| Pyrazole-based Amides | 1H-Pyrazol-4-yl benzamide derivative | MCF-7 (Breast) | Selective cytotoxicity reported | 2.50 ± 1.76 | [6][7] |
| Pyrazole-based Amides | 1H-Pyrazol-4-yl benzamide derivative | A549 (Lung) | Selective cytotoxicity reported | > 20 | [6][7] |
| Pyrazole-based Amides | 1H-Pyrazol-4-yl benzamide derivative | HCT-116 (Colon) | Selective cytotoxicity reported | ~1.9 | [6][8] |
| Pyrazole-based Benzamides | Sulfamoyl benz(sulfon)amide | K-562 (Leukemia) | Selective cytotoxicity reported | Not specified | [1] |
Note: The IC₅₀ values for Doxorubicin can vary between studies and experimental conditions.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for assessing the anticancer potential of newly synthesized compounds.
Caption: Workflow for anticancer activity screening.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds and Doxorubicin (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and Doxorubicin. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Benchmarking against Ciprofloxacin
The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Pyrazole-containing compounds have demonstrated significant potential in this area.[9] Hydrazone derivatives, readily synthesized from this compound, are of particular interest.[10][11] We compare the efficacy of these novel compounds against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[12][13]
Comparative Antimicrobial Activity Data
| Compound Class | Test Compound Example | Bacterial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin (Reference) | Reference |
| Pyrazole-based Hydrazones | Hydrazone derivative of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Staphylococcus aureus | As low as 0.78 | 0.5 - 12.5 | [4][9][13][14] |
| Pyrazole-based Hydrazones | Hydrazone derivative of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Escherichia coli | > 50 | 0.013 - 0.016 | [4][9][13] |
Note: MIC values for Ciprofloxacin can vary depending on the bacterial strain and resistance profile.
Experimental Workflow: In Vitro Antimicrobial Screening
The following diagram illustrates the process of determining the Minimum Inhibitory Concentration (MIC) of new antimicrobial candidates.
Caption: Workflow for antimicrobial activity screening.
Protocol: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds and Ciprofloxacin
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds and Ciprofloxacin in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Anti-inflammatory Activity: Comparison with Celecoxib
Chronic inflammation is implicated in a multitude of diseases. Pyrazole-containing compounds are well-established as anti-inflammatory agents, with Celecoxib being a prominent example of a selective COX-2 inhibitor.[14][15] Derivatives of this compound, particularly those incorporating a benzenesulfonamide moiety, have shown promise as novel anti-inflammatory agents.[5][16]
Comparative Anti-inflammatory Activity Data
| Compound Class | Test Compound Example | Assay | IC₅₀ of Test Compound | IC₅₀ of Celecoxib (Reference) | Reference |
| Pyrazolyl Benzenesulfonamides | 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | COX-2 Inhibition | Good selective inhibitory activity reported | 40 nM | [12][16] |
Note: The IC₅₀ value for Celecoxib is for its inhibitory effect on the COX-2 enzyme.
Experimental Workflow: In Vitro Anti-inflammatory Screening
The following diagram depicts the workflow for evaluating the anti-inflammatory properties of synthesized compounds through a COX-2 inhibition assay.
Caption: Workflow for anti-inflammatory activity screening.
Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds and Celecoxib
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the assay buffer.
-
Compound Incubation: In a suitable reaction vessel, pre-incubate the enzyme with various concentrations of the test compounds or Celecoxib for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The derivatives of this compound represent a promising and synthetically accessible class of compounds with a diverse range of biological activities. The comparative data presented in this guide highlight their potential to rival or even exceed the performance of established drugs in in vitro settings. The modular nature of their synthesis allows for extensive SAR studies, paving the way for the rational design of next-generation therapeutics with improved potency and selectivity. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and toxicological assessments to translate these promising in vitro findings into clinically viable drug candidates.
References
- 1. daneshyari.com [daneshyari.com]
- 2. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acylating Agents: Profiling 4-(1H-Pyrazol-1-yl)benzoyl Chloride in Modern Synthesis
Introduction: The Central Role of Acylation in Drug Discovery
The formation of an amide bond is arguably one of the most critical reactions in medicinal chemistry and the broader life sciences.[1][2] This functional group is a cornerstone of peptides and proteins and is present in approximately 25% of all marketed pharmaceuticals, contributing significantly to their structural integrity and biological activity.[1] Consequently, the methods for constructing these bonds via N-acylation are a subject of continuous research and optimization.[1][2]
Acylating agents, the compounds that deliver the acyl group (R-C=O), are diverse, ranging from highly reactive acyl chlorides to milder acid anhydrides and carboxylic acids activated by coupling reagents.[3][4] The choice of agent is a critical decision in synthesis design, impacting reaction efficiency, substrate compatibility, and overall yield.
This guide provides an in-depth comparative analysis of 4-(1H-pyrazol-1-yl)benzoyl chloride , a specialized acylating agent, against a range of conventional alternatives. We will explore its unique properties, stemming from the integration of a reactive benzoyl chloride moiety with the pharmaceutically significant pyrazole heterocycle, and provide the experimental context needed for informed reagent selection in complex synthetic workflows.
Spotlight on this compound: A Bifunctional Reagent
Chemical Structure and Intrinsic Properties
This compound (C₁₀H₇ClN₂O) is an aromatic acyl chloride featuring a pyrazole ring attached to the para-position of the benzene ring.[5] This structure is significant for two primary reasons:
-
The Acyl Chloride Group : The benzoyl chloride moiety is a powerful and highly reactive acylating functional group.[6] The carbonyl carbon is rendered highly electrophilic by the inductive effects of both the chlorine and oxygen atoms, making it susceptible to attack by nucleophiles like amines and alcohols.[3]
-
The Pyrazole Moiety : The pyrazole ring is a well-established pharmacophore found in numerous clinically approved drugs, including celecoxib (an anti-inflammatory) and various kinase inhibitors used in oncology.[6][7] Its inclusion in the acylating agent allows for the direct incorporation of this valuable heterocyclic motif into target molecules.
The synthesis of this reagent typically involves a two-step process, starting with the construction of the core structure followed by conversion to the highly reactive acyl chloride.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acylation - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - this compound (C10H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
The Amidation Arsenal: A Comparative Guide to 4-(1H-pyrazol-1-yl)benzoyl chloride and Oxalyl Chloride
In the landscape of modern organic synthesis, the formation of the amide bond remains a cornerstone of molecular construction, pivotal to the fields of medicinal chemistry, materials science, and beyond. The choice of activating agent for this crucial transformation can profoundly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth technical comparison of two distinct reagents employed for amidation: the workhorse of acid chloride formation, oxalyl chloride, and the more specialized, milder reagent, 4-(1H-pyrazol-1-yl)benzoyl chloride.
This analysis moves beyond a simple cataloging of protocols to dissect the mechanistic nuances, practical considerations, and performance data that inform the judicious selection of an amidation reagent for a given synthetic challenge.
Introduction: The Art of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is an energetically unfavorable process, necessitating the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. While numerous methods exist for this purpose, the use of oxalyl chloride to generate an acyl chloride in situ is a long-established and widely adopted strategy.[1] In contrast, reagents like this compound represent a class of acylating agents where the leaving group is designed to offer different reactivity and selectivity profiles.
Mechanistic Underpinnings: A Tale of Two Activation Pathways
The fundamental difference in the application of these two reagents lies in their mechanism of action.
Oxalyl Chloride: The Vilsmeier-Haack Connection
Oxalyl chloride is a highly reactive diacyl chloride.[2] Its utility in amidation typically involves the in situ conversion of a carboxylic acid to the corresponding acyl chloride. Often, a catalytic amount of N,N-dimethylformamide (DMF) is employed, which reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, chloromethylene(dimethyl)ammonium chloride. This intermediate is the true activating species, reacting with the carboxylic acid to generate the highly reactive acyl chloride, with the concomitant release of carbon monoxide, carbon dioxide, and hydrogen chloride.[2] The newly formed acyl chloride is then readily attacked by the amine to furnish the desired amide.
Caption: Oxalyl Chloride Amidation Pathway.
This compound: A Milder Approach
This compound functions as a direct acylating agent. The pyrazole moiety serves as an excellent leaving group, facilitating the nucleophilic acyl substitution by the amine. Acyl pyrazoles are recognized as mild acylating agents, and their formation and subsequent reaction are often employed in contexts requiring high chemoselectivity, such as peptide synthesis.[3] The reaction of this compound with an amine proceeds directly to the amide, with the pyrazole-containing byproduct being relatively non-reactive and easily removed during workup.
Caption: this compound Amidation Pathway.
Performance Comparison: A Data-Driven Analysis
| Feature | Oxalyl Chloride | This compound |
| Reactivity | Very high; reacts rapidly with carboxylic acids.[2] | Moderate; generally considered a milder acylating agent. |
| Substrate Scope | Extremely broad; compatible with a wide range of carboxylic acids and amines.[1][4] | Good; particularly effective for the synthesis of complex amides and in peptide chemistry.[5] |
| Reaction Conditions | Typically requires anhydrous conditions; often run at low to ambient temperatures.[4] | Generally mild conditions, often at room temperature.[6] |
| Byproducts | Gaseous (CO, CO₂, HCl), which can simplify purification but require careful handling.[2] | 4-(1H-pyrazol-1-yl)carboxamide and HCl; generally soluble and removed by workup. |
| Chemoselectivity | Can be challenging with multifunctional substrates due to high reactivity. | Generally high; the milder nature of the reagent allows for greater functional group tolerance.[3] |
| Safety | Highly toxic and corrosive; reacts violently with water. Requires handling in a well-ventilated fume hood with appropriate personal protective equipment. | Data on specific toxicity is less prevalent, but as an acyl chloride, it should be handled with care. |
Experimental Protocols: From Benchtop to Application
General Protocol for Amidation using Oxalyl Chloride
This protocol is a representative example for the in situ generation of an acyl chloride followed by amidation.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.2 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Amine (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride to the stirred solution. Gas evolution (CO, CO₂, HCl) will be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until the evolution of gas ceases.
-
In a separate flask, dissolve the amine and TEA/DIPEA in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: Experimental Workflow for Oxalyl Chloride Mediated Amidation.
General Protocol for Amidation using this compound
This protocol is a representative example for the direct acylation of an amine.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
Procedure:
-
Dissolve the amine and TEA/DIPEA in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Practical Considerations: Beyond the Reaction Flask
Safety and Handling:
-
Oxalyl Chloride: Is highly toxic, corrosive, and a lachrymator. It reacts violently with water and should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7]
-
This compound: As with all acyl chlorides, it should be considered corrosive and moisture-sensitive. Handling should be performed in a fume hood with appropriate PPE.
Cost and Availability:
-
Oxalyl Chloride: Is a readily available and relatively inexpensive commodity chemical.
-
This compound: Is a more specialized reagent and is consequently more expensive and may have longer lead times for procurement.
Byproduct Management:
-
The gaseous byproducts of the oxalyl chloride reaction require proper ventilation and scrubbing if performed on a large scale.
-
The byproducts from the pyrazole reagent are typically removed through standard aqueous workup and chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and oxalyl chloride for amidation is a decision guided by the specific demands of the synthesis.
Oxalyl chloride remains the reagent of choice for routine, large-scale, and cost-sensitive applications where high reactivity is paramount and the substrate is robust. Its broad applicability and the volatility of its byproducts make it a powerful tool in the synthetic chemist's arsenal.
This compound and related acyl pyrazoles offer a milder and more selective alternative, particularly valuable in the synthesis of complex molecules with sensitive functional groups. While the reagent cost is higher, the potential for increased yields, cleaner reactions, and greater chemoselectivity can justify its use in high-value applications such as late-stage pharmaceutical synthesis.
Ultimately, a thorough understanding of the mechanistic and practical differences between these reagents empowers the researcher to make an informed decision, optimizing for reaction success and overall synthetic efficiency.
References
- 1. Amide Synthesis [fishersci.it]
- 2. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the In Vitro Validation of Pyrazole-Based Anticancer Compounds
Introduction: The Promise of the Pyrazole Scaffold in Oncology
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a paramount challenge. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold."[1][2] Its unique chemical architecture, a five-membered aromatic ring with two adjacent nitrogen atoms, allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[2][3] An increasing body of evidence highlights the potential of pyrazole derivatives to combat various tumor types by targeting critical cellular machinery.[1][4]
However, transitioning a promising pyrazole-based compound from initial synthesis to a viable clinical candidate requires a rigorous and multi-faceted validation process. This guide provides an in-depth, technically-grounded framework for the in vitro validation of these compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each step contributes to a comprehensive and trustworthy data package.
Phase 1: The Foundational Screen — Assessing Cytotoxicity
The first critical question for any potential anticancer agent is whether it can effectively kill or inhibit the proliferation of cancer cells. Cytotoxicity assays provide this foundational data, typically expressed as an IC50 (half-maximal inhibitory concentration) value, which is crucial for comparing the potency of different compounds.[5]
Choosing the Right Cytotoxicity Assay: MTT vs. SRB
Two of the most common colorimetric assays for cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.[6][7] While both can yield reliable data, they operate on different principles, a crucial distinction for experimental design.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondria.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]
-
Sulforhodamine B (SRB) Assay: In contrast, the SRB assay is based on the quantitative staining of total cellular protein by the anionic dye sulforhodamine B.[9] The amount of bound dye provides an estimate of the total cell mass, which is directly proportional to the cell number.
Expert Insight: While both assays are robust, the MTT assay's reliance on mitochondrial function can be a confounding factor if the test compound itself modulates mitochondrial activity. The SRB assay, by measuring total protein, is independent of metabolic state and is often considered more stable and less prone to interference. For a broad initial screen, the SRB assay is highly recommended.[6]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a self-validating system for assessing the cytotoxicity of a novel pyrazole compound (Compound P) against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound P (stock solution in DMSO)
-
Doxorubicin (positive control)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Compound P and the positive control (Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions.
-
Self-Validation: Include vehicle control wells (medium with the same final concentration of DMSO used for the highest compound dose) and untreated control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[5]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance (optical density) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Phase 2: Mechanistic Deep Dive — How Does It Work?
A low IC50 value is promising, but it doesn't explain how the compound works. The next phase involves elucidating the mechanism of action. Key questions include: Does the compound induce programmed cell death (apoptosis)? Does it interfere with the cell division cycle? What specific molecular targets is it hitting?
Workflow for Mechanistic Validation
A logical workflow is essential for efficiently unraveling a compound's mechanism. This process systematically narrows down the possibilities from a broad cellular effect to a specific molecular interaction.
Caption: A logical workflow for the in vitro validation of anticancer compounds.
Detecting Apoptosis: The Annexin V/PI Assay
Apoptosis is a highly regulated form of programmed cell death and a desired outcome for many anticancer therapies. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] The Annexin V-FITC/Propidium Iodide (PI) assay leverages this to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V-FITC: Binds with high affinity to the exposed PS on the surface of apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]
Experimental Protocol: Apoptosis Detection via Annexin V/PI Staining
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with Compound P at its IC50 and 2x IC50 concentrations for 24-48 hours.[11]
-
Self-Validation: Include an untreated control and a positive control known to induce apoptosis (e.g., Staurosporine).
-
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.[12]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add additional 1X Binding Buffer and analyze the samples by flow cytometry within one hour.[12] The results will quantify four cell populations:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Analyzing the Cell Cycle
Many anticancer agents function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and preventing cancer cell division.[3] Flow cytometry using propidium iodide (PI) staining is the most common method for analyzing cell cycle distribution.[13] Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide
Procedure:
-
Cell Culture and Treatment: Treat cells with Compound P as described for the apoptosis assay.
-
Cell Harvesting: Harvest and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This step is crucial to prevent clumping.[14][15] Fix for at least 2 hours at 4°C (can be stored for weeks at -20°C).[14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
Staining: Resuspend the cell pellet in a PI staining solution that also contains RNase A.[16]
-
Causality: RNase A is essential because PI can also bind to double-stranded RNA; its inclusion ensures that only DNA is stained, providing accurate cell cycle data.[14]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry. The resulting histogram will show distinct peaks corresponding to:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Phase 3: Target Engagement and Pathway Validation
The final phase connects the observed cellular effects (apoptosis, cell cycle arrest) to a specific molecular target. Many pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[17][18][19] For this guide, we will use the CDK2 pathway as an illustrative example.
The CDK2 Pathway: A Key Regulator of the G1/S Transition
CDK2, when complexed with Cyclin E, plays a pivotal role in driving the cell from the G1 phase into the S (synthesis) phase. A key action of the CDK2/Cyclin E complex is the phosphorylation of the Retinoblastoma protein (Rb). When Rb is hyper-phosphorylated, it releases the transcription factor E2F, which then activates the genes necessary for DNA replication, committing the cell to division.[18] A pyrazole-based CDK2 inhibitor would block this process, leading to G1 cell cycle arrest.[20]
Caption: Inhibition of the CDK2 pathway by a pyrazole-based compound.
Validating Target Inhibition: Western Blotting
Western blotting is an indispensable technique for detecting specific proteins in a sample and assessing their expression levels or modification states (like phosphorylation).[21][22] It provides the definitive evidence that your compound is engaging its intended target and modulating the downstream pathway as hypothesized.[23]
Experimental Protocol: Western Blot Analysis of CDK2 Pathway Proteins
Procedure:
-
Cell Culture and Treatment: Treat cells with Compound P as previously described.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins like p-Rb, ensuring you are accurately measuring the protein's state at the time of lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading of samples.[24]
-
Gel Electrophoresis (SDS-PAGE): Separate an equal amount of protein from each sample based on molecular weight using SDS-polyacrylamide gel electrophoresis.[22]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C. This prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies specific for your target proteins.
-
Targets for this example: CDK2, Phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin).
-
Self-Validation: The loading control ensures that any observed changes in protein levels are due to the compound's effect and not due to unequal sample loading.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A successful CDK2 inhibitor should show a dose-dependent decrease in the p-Rb signal without significantly affecting total Rb or CDK2 levels.
Comparative Analysis: Synthesizing the Data
The final step is to consolidate all the quantitative data into a clear, comparative format. This allows for an objective assessment of the compound's performance and helps in selecting the most promising candidates for further preclinical development.
| Parameter | Compound P-1 | Compound P-2 | Doxorubicin (Control) |
| IC50 (µM, 72h) | |||
| MCF-7 (Breast) | 1.2 ± 0.2 | 8.5 ± 0.9 | 0.4 ± 0.1 |
| A549 (Lung) | 2.5 ± 0.4 | 15.1 ± 1.8 | 0.9 ± 0.2 |
| Apoptosis (Annexin V+) | |||
| % at 2x IC50 (24h) | 45.6% | 15.2% | 60.1% |
| Cell Cycle Arrest | |||
| Phase at IC50 (24h) | G1 Arrest | Minimal Effect | G2/M Arrest |
| Target Engagement | |||
| p-Rb Inhibition (Western Blot) | Strong Decrease | No Change | No Direct Effect |
References
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. thomassci.com [thomassci.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. medium.com [medium.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 4-(1H-pyrazol-1-yl)benzoyl Chloride
Introduction: The Imperative of Purity in Advanced Synthesis
In the landscape of pharmaceutical and materials science research, the reliability of synthetic intermediates is paramount. 4-(1H-pyrazol-1-yl)benzoyl chloride is a critical building block, serving as a precursor for a diverse range of biologically active compounds and functional materials. Its high reactivity, stemming from the acyl chloride moiety, makes it an excellent electrophile for constructing complex molecular architectures. However, this same reactivity necessitates stringent quality control. The presence of even minor impurities can lead to significant downstream consequences, including the formation of intractable side-products, reduced yields, and compromised biological or material properties.
This guide provides an in-depth, comparative analysis of the principal analytical methodologies for assessing the purity of synthesized this compound. We move beyond mere procedural descriptions to explore the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to design and execute robust, self-validating quality control workflows.
Understanding the Synthetic Landscape and Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route and its potential pitfalls. A prevalent and efficient method for synthesizing this compound is the treatment of its corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3]
This common pathway introduces a predictable spectrum of potential impurities:
-
Unreacted Starting Material: 4-(1H-pyrazol-1-yl)benzoic acid. Its presence can lead to the formation of undesired amide or ester byproducts in subsequent reactions.
-
Hydrolysis Product: The target acyl chloride is highly susceptible to hydrolysis, readily converting back to 4-(1H-pyrazol-1-yl)benzoic acid upon exposure to atmospheric or solvent-borne moisture.[4][5]
-
Anhydride Formation: Reaction between the product acyl chloride and the starting carboxylic acid can form the corresponding anhydride, another reactive species that can complicate subsequent transformations.
-
Residual Chlorinating Agent & Byproducts: Excess thionyl chloride (b.p. 76 °C) and its gaseous byproducts (SO₂ and HCl) are typically removed during workup but can persist if the purification is incomplete.[4]
A multi-faceted analytical approach is therefore not just recommended but essential for comprehensively characterizing the purity of the final product.
Comparative Analysis of Core Analytical Techniques
No single technique provides a complete purity profile. The judicious selection and combination of orthogonal methods—those that measure different chemical properties—form the foundation of a reliable quality control strategy. We will compare four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification
Principle & Causality: NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C). For purity assessment, its strength lies in its ability to identify and quantify molecular species based on their unique spectral signatures. It is a primary analytical method, meaning it can directly quantify a substance without needing a reference standard of the same compound when using a certified internal standard (quantitative NMR or qNMR).[6]
Application to this compound:
-
¹H NMR: This is the primary tool for confirming the identity of the target compound. The spectrum will show distinct signals for the protons on the pyrazole and benzene rings.[1] The absence of a broad singlet peak characteristic of a carboxylic acid proton (typically >10 ppm) is a strong primary indicator of successful conversion.
-
¹³C NMR: Confirms the presence of the acyl chloride carbonyl carbon (typically 165-170 ppm) and provides a complete carbon fingerprint of the molecule.
-
Quantitative NMR (qNMR): By adding a known amount of a stable, non-interfering internal standard (e.g., maleic anhydride, dimethyl sulfone), the absolute purity of the this compound can be determined with high precision. This is achieved by comparing the integral of a specific analyte proton signal to that of the standard.[6]
Advantages:
-
Provides definitive structural confirmation.
-
Highly specific for identifying and quantifying both expected and unexpected impurities.
-
qNMR offers a primary ratio method for absolute purity determination.
Limitations:
-
Lower sensitivity compared to chromatographic methods for trace impurities.
-
Requires relatively larger sample amounts.
-
High initial instrument cost.
Infrared (IR) Spectroscopy: The Rapid Functional Group Sentinel
Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This makes it an exceptionally fast and simple method to confirm the success of a chemical transformation by tracking the appearance or disappearance of key functional groups.
Application to this compound: The conversion of a carboxylic acid to an acyl chloride is perfectly monitored by IR.
-
Key Signal (Product): A strong, sharp absorption band for the acyl chloride carbonyl (C=O) stretch, appearing at a characteristically high frequency, typically in the range of 1770-1810 cm⁻¹ .[4][7] Conjugation with the benzene ring may shift this slightly lower, around 1750-1780 cm⁻¹.
-
Key Disappearing Signal (Starting Material): The very broad O-H stretching band of the carboxylic acid dimer, which spans from approximately 2500-3300 cm⁻¹ , should be completely absent in a pure, dry sample. The C=O stretch of the starting acid (around 1700 cm⁻¹) should also be absent.
Advantages:
-
Extremely fast and requires minimal sample preparation.
-
Excellent for confirming the functional group transformation.
-
Low operational cost.
Limitations:
-
Primarily a qualitative technique; not easily quantifiable.
-
Provides limited information on impurities that do not involve the key functional groups.
-
Less sensitive to minor impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
Principle & Causality: HPLC is a powerful separation technique. A sample is dissolved in a mobile phase and pumped through a column containing a stationary phase. Separation occurs based on the differential partitioning of the sample's components between the two phases. For non-volatile aromatic compounds, reverse-phase HPLC is the method of choice.[6][8][9]
Application to this compound: HPLC is ideally suited for quantifying the purity of the target compound relative to its primary, non-volatile impurity: the starting 4-(1H-pyrazol-1-yl)benzoic acid.
-
Methodology: A C18 column is an excellent choice, separating compounds based on hydrophobicity.[6][10] The more polar carboxylic acid will elute earlier than the less polar acyl chloride in a typical reverse-phase gradient (e.g., water/acetonitrile).
-
Detection: A UV detector set to a wavelength where both the analyte and key impurities absorb (e.g., 220-254 nm) allows for quantification based on peak area.[6] The purity is typically expressed as area percent.
Advantages:
-
High resolution and sensitivity for separating and quantifying impurities.
-
Can be automated for high-throughput analysis.
Limitations:
-
The acyl chloride is reactive and can degrade on the column if the mobile phase contains nucleophiles (e.g., water, methanol). This requires careful method development, often using aprotic solvents or running the analysis quickly at controlled temperatures.
-
Requires reference standards for definitive impurity identification and accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Detector of Volatile Contaminants
Principle & Causality: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint for identification.
Application to this compound: While the target compound itself can be analyzed by GC if it is thermally stable, the primary utility of GC-MS in this context is the detection of volatile impurities.
-
Impurity Profile: Ideal for identifying and quantifying residual synthesis solvents (e.g., toluene, dichloromethane) or volatile byproducts.
-
Derivatization: While not ideal for purity assessment of the acyl chloride itself, GC-MS can be used to analyze the starting carboxylic acid after derivatization to a more volatile ester, serving as an orthogonal check on starting material purity.
Advantages:
-
Exceptional sensitivity and selectivity for volatile compounds.
-
The mass spectrum provides definitive identification of known and unknown volatile impurities.[13][14]
Limitations:
-
The analyte must be volatile and thermally stable; thermal degradation of the acyl chloride in the injector port is a significant risk.
-
The molecular ion peak for acyl chlorides can be weak or absent in the mass spectrum.[15]
-
Not suitable for non-volatile impurities like the starting carboxylic acid.
Data Presentation: A Comparative Summary
The choice of analytical technique is dictated by the specific question being asked. The following table summarizes the strengths and applications of each method in the context of this compound analysis.
| Feature | NMR Spectroscopy | IR Spectroscopy | HPLC (Reverse-Phase) | GC-MS |
| Primary Application | Structure & Absolute Purity | Functional Group ID | Quantitative Purity (% Area) | Volatile Impurity ID |
| Key Information Provided | Molecular structure, quantification of all proton-bearing species | Presence/absence of C=O (acyl chloride) and O-H (acid) | % Purity, separation of non-volatile impurities | ID of solvents, volatile side-products |
| Sensitivity | Moderate (mg scale) | Low | High (µg to ng scale) | Very High (pg to fg scale) |
| Quantification | Excellent (qNMR) | Poor / Non-routine | Excellent (with standards) | Excellent (with standards) |
| Key Impurities Detected | Starting acid, anhydride | Starting acid (qualitative) | Starting acid, anhydride | Residual solvents |
| Destructive? | No | No | Yes | Yes |
Experimental Workflows & Protocols
Authoritative and trustworthy protocols are self-validating. The following sections provide detailed, step-by-step methodologies designed for robustness and reproducibility.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the complete purity analysis of a newly synthesized batch of this compound.
Caption: Logical workflow for the comprehensive purity assessment of this compound.
Experimental Protocol: HPLC Purity Assay
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound purity.[6]
1. Instrumentation & Columns:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Causality Note: TFA is used to sharpen peaks by protonating silanols on the stationary phase and ensuring the carboxylic acid impurity is in a single protonation state.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 30% B
-
18.5-22 min: 30% B (re-equilibration)
-
4. Sample and Standard Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Acetonitrile. Note: Prepare fresh and analyze promptly to minimize hydrolysis.
-
If available, prepare a standard of 4-(1H-pyrazol-1-yl)benzoic acid in the same manner to confirm its retention time.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percent of the main peak relative to the total area of all peaks.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
Caption: Step-by-step experimental workflow for HPLC purity analysis.
Experimental Protocol: ¹H NMR Analysis
1. Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
2. Reagents:
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality Note: CDCl₃ is often preferred as it is aprotic and less reactive. However, if solubility is an issue, DMSO-d₆ can be used, but the sample must be scrupulously dry.
3. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized product in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is completely dissolved.
4. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (approximate, in CDCl₃):
-
Benzoyl Protons: δ 7.8-8.2 ppm (multiplets).
-
Pyrazole Protons: δ 6.5-8.0 ppm (multiplets).
-
-
Look for the absence of a broad peak >10 ppm (carboxylic acid O-H).
Conclusion: An Integrated Strategy for Assured Quality
The rigorous assessment of purity for a reactive intermediate like this compound is non-negotiable for ensuring the success of subsequent research and development activities. No single analytical method is sufficient. A truly robust quality control paradigm integrates the structural clarity of NMR spectroscopy , the rapid functional group verification of IR spectroscopy , the quantitative power of HPLC , and the volatile impurity detection of GC-MS . By understanding the principles, advantages, and limitations of each technique, researchers can confidently synthesize and utilize this valuable building block, secure in the knowledge of its purity and fitness for purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection [pubmed.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoyl chloride - analysis - Analytice [analytice.com]
- 14. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazole-Based Inhibitors
An In-Depth Analysis of COX-2 and JAK Inhibitors
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its versatile structure allows for fine-tuning of steric and electronic properties, enabling the development of highly potent and selective inhibitors for a wide range of biological targets. This guide provides a comparative analysis of the efficacy of pyrazole-based inhibitors, moving beyond a simple catalog of data to explore the causal relationships between molecular structure, experimental design, and therapeutic outcomes.
We will dissect two distinct classes of pyrazole-based drugs: the highly selective Cyclooxygenase-2 (COX-2) inhibitors and the broader-acting Janus Kinase (JAK) inhibitors. Through this comparison, we will illustrate how the same core scaffold can be leveraged to achieve vastly different selectivity profiles and how to experimentally validate these differences.
Part 1: The Paradigm of Isoform Selectivity - Pyrazole-Based COX-2 Inhibitors
The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy. The goal was to inhibit the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for homeostatic functions like gastric mucosal protection.[1][2] This selectivity is critical for mitigating the gastrointestinal side effects common to non-selective NSAIDs.
Mechanism of Action: The Arachidonic Acid Cascade
Prostaglandins, key mediators of inflammation and pain, are synthesized from arachidonic acid by COX enzymes.[3] Non-selective NSAIDs inhibit both COX-1 and COX-2, whereas coxibs, a class of drugs often containing a pyrazole core, selectively target COX-2.[2][4]
Figure 1: The Arachidonic Acid Cascade and the point of selective COX-2 inhibition.
Comparative Efficacy: Celecoxib vs. Mavacoxib
Celecoxib and Mavacoxib are both diaryl pyrazole derivatives that function as selective COX-2 inhibitors.[5][6] While structurally similar, their applications and pharmacokinetic profiles differ. Mavacoxib, for instance, is noted for its exceptionally long elimination half-life in veterinary medicine.[1][6] Efficacy is best compared by examining their half-maximal inhibitory concentrations (IC50) against both COX isoforms. The ratio of COX-1 to COX-2 IC50 values provides a quantitative measure of selectivity. A higher ratio signifies greater selectivity for COX-2.
| Inhibitor | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-1 | 82 µM[7] | ~7.6 - 12[7][8] |
| COX-2 | 40 nM (0.04 µM)[9] | ||
| COX-2 | 6.8 µM[7] | ||
| Mavacoxib | COX-1 | Varies by assay | High selectivity for COX-2[3][5] |
| COX-2 | Varies by assay |
Note: IC50 values can vary significantly based on assay conditions (e.g., purified enzyme vs. whole blood assays). The data presented is for comparative illustration.[7][8]
Experimental Protocol: In Vitro Biochemical COX-2 Inhibition Assay
To generate the data above, a robust and reproducible assay is paramount. A fluorometric assay using purified recombinant enzyme is a common and reliable method.
Causality Behind Experimental Choices:
-
Purified Recombinant Enzyme: Using purified COX-1 and COX-2 allows for the direct measurement of inhibitor interaction with the target, eliminating confounding variables from a complex cellular environment.
-
Fluorometric Detection: This method, which measures the peroxidase activity of COX, provides a continuous kinetic readout, offering higher sensitivity and throughput compared to endpoint assays like ELISA.[10]
-
Positive Control: Including a known selective inhibitor like Celecoxib serves as a benchmark for assay performance and data validation.[10]
Step-by-Step Methodology: [10][11]
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., Mavacoxib) in DMSO. Create a serial dilution in assay buffer to generate a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, a fluorescent probe (e.g., Amplex™ Red), and purified recombinant human COX-2 enzyme.
-
Plate Setup: Add the diluted test compounds, a positive control (Celecoxib), and a vehicle control (DMSO) to the wells of a 96-well black microplate.
-
Enzyme Addition & Pre-incubation: Add the reaction mix to each well. Incubate the plate for 15 minutes at 37°C. This pre-incubation step is crucial as many COX inhibitors exhibit time-dependent inhibition.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Kinetic Measurement: Immediately begin measuring fluorescence intensity (e.g., excitation ~535 nm, emission ~590 nm) every minute for 15-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Normalize the rates relative to the vehicle control (100% activity). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Validation: Repeat the entire protocol using purified COX-1 enzyme to determine the IC50 for the off-target isoform and calculate the selectivity index.
Figure 2: Standard workflow for a biochemical COX-2 inhibition assay.
Part 2: Navigating Kinase Selectivity - Pyrazole-Based JAK Inhibitors
The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for cytokine signaling.[13][14] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.[15][16] Unlike the binary COX-1/COX-2 system, JAK inhibitors must be profiled against a family of four closely related kinases, making the selectivity profile more complex and nuanced.
Mechanism of Action: The JAK-STAT Pathway
Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[14] Pyrazole-based inhibitors typically compete with ATP in the kinase domain, blocking this phosphorylation cascade.[17]
Figure 3: The canonical JAK-STAT signaling pathway and point of inhibition.
Comparative Efficacy: Ruxolitinib vs. Tofacitinib
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, while Tofacitinib is considered a pan-JAK inhibitor with preferential activity against JAK1 and JAK3.[15][16][18] These distinct selectivity profiles lead to different therapeutic applications and potential side effects. Ruxolitinib is used for myelofibrosis (driven by JAK2 dysregulation), while Tofacitinib is used for rheumatoid arthritis (implicating JAK1/3).[19]
| Inhibitor | Target | IC50 (nM) | Primary Selectivity |
| Ruxolitinib | JAK1 | 3.3[18][20] | JAK1 / JAK2[15] |
| JAK2 | 2.8[18][20] | ||
| JAK3 | 428[18] | ||
| TYK2 | 19[18] | ||
| Tofacitinib | JAK1 | 1.7 - 4.1[21] | JAK1 / JAK3[16] |
| JAK2 | 1.8 - 4.1[21] | ||
| JAK3 | 0.75 - 1.6[21] | ||
| TYK2 | 16 - 34[21] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Profiling an inhibitor across the entire JAK family is essential to define its selectivity. Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are the industry standard.
Causality Behind Experimental Choices:
-
ATP Competition Assay: Since most kinase inhibitors target the ATP binding site, measuring the consumption of ATP is a direct and universal method for assessing enzyme activity and inhibition.[22]
-
Near-Km ATP Concentration: Running the assay with an ATP concentration near the Michaelis constant (Km) of the enzyme ensures that the assay is sensitive to competitive inhibitors and that the resulting IC50 values are accurate and comparable across different studies.[22]
-
Four-Kinase Panel: A self-validating protocol requires testing against all four JAK isoforms to build a complete selectivity profile. This prevents mischaracterization of an inhibitor as "selective" based on limited data.
Step-by-Step Methodology: [21][22]
-
Compound Plating: Serially dilute the test inhibitor (e.g., Ruxolitinib) in buffer in a 384-well plate.
-
Kinase/Substrate Addition: Add a solution containing the specific recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) and a suitable peptide substrate to each well.
-
Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add an ATP solution to all wells to start the kinase reaction. The final ATP concentration should be near the Km for the specific JAK isoform being tested. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP, fueling a luciferase reaction. Incubate for 30-60 minutes.
-
Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Calculate percent inhibition relative to no-inhibitor controls. Plot the data and use a non-linear regression model to determine the IC50 value for each JAK isoform.
Figure 4: Workflow for an in vitro luminescence-based JAK kinase assay.
Conclusion
This guide demonstrates that the pyrazole scaffold is a remarkably versatile starting point for inhibitor design. By comparing the highly isoform-selective COX-2 inhibitors with the broader-profile JAK inhibitors, we see how medicinal chemistry can tailor molecules for distinct therapeutic strategies. The key to validating these strategies lies in rigorous, well-designed experiments. For researchers in drug development, understanding the causality behind assay design—from the choice of recombinant targets to the specific reaction conditions—is as crucial as the final efficacy data. Only through such a comprehensive approach can we accurately compare the efficacy of inhibitors and predict their therapeutic potential.
References
- 1. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zoetis.com.br [zoetis.com.br]
- 6. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pharmaceutical aspects of JAK inhibitors: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dpcj.org [dpcj.org]
- 16. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acs.org [acs.org]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the In Vitro Validation of Antibacterial Properties of Pyrazole Amides
Introduction
The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents.[1] Among the heterocyclic compounds, pyrazole and its derivatives have emerged as a promising class with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. Specifically, pyrazole amides and carboxamides are attracting significant attention in medicinal chemistry for their potential to combat drug-resistant pathogens.[2][3][4]
This guide provides a comprehensive framework for the in vitro validation of the antibacterial properties of novel pyrazole amides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will delve into the core methodologies for assessing antibacterial efficacy, present a comparative analysis of representative pyrazole amides against standard antibiotics, and provide detailed, field-proven protocols to ensure the generation of robust and reproducible data.
Pillar I: Foundational Assays for Antibacterial Efficacy
The cornerstone of in vitro antibacterial testing is the determination of the minimum concentration of a compound required to affect bacterial growth. This is primarily achieved through two key assays: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) test.
-
Minimum Inhibitory Concentration (MIC): This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] It is the gold standard for assessing the bacteriostatic potential of a compound.
-
Minimum Bactericidal Concentration (MBC): The MBC is defined as the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. This assay is crucial for determining if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
The choice of bacterial strains is critical for a comprehensive evaluation. A standard panel should include representative Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[6][7][8] Including drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is highly recommended to assess the potential of the compounds to address the challenge of antibiotic resistance.[1][9]
Pillar II: Experimental Workflow and Protocols
A systematic and well-controlled workflow is paramount for obtaining reliable data. The following section outlines the key steps and provides detailed protocols.
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
- From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline solution.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
- Dilute this standardized suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.[5]
2. Preparation of Pyrazole Amide Dilutions:
- Prepare a stock solution of the pyrazole amide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be broad enough to encompass the expected MIC value.
3. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. This brings the final volume in each well to 200 µL.
- Controls are crucial for validation:
- Positive Control: A well with 100 µL of MHB and 100 µL of the bacterial inoculum (no compound). This well should show turbidity after incubation.
- Negative Control: A well with 200 µL of sterile MHB (no bacteria, no compound). This well should remain clear.
- Solvent Control: A well with the highest concentration of the solvent used (e.g., DMSO) in MHB with the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.
- Seal the plate and incubate at 37°C for 16-24 hours.[5]
4. Reading the MIC:
- After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazole amide at which there is no visible growth of bacteria.[5][10][11]
Detailed Protocol: MBC Determination
1. Plating from MIC Wells:
- From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-20 µL aliquot.
- Spread each aliquot onto a separate Mueller-Hinton Agar (MHA) plate.
2. Incubation and Colony Counting:
- Incubate the MHA plates at 37°C for 24 hours.
- After incubation, count the number of colonies on each plate.
3. Determining the MBC:
- The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.
Pillar III: Comparative Analysis and Data Interpretation
To contextualize the antibacterial potential of novel pyrazole amides, it is essential to compare their activity against established antibiotics. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a commonly used reference standard.[2][12][13]
Comparative MIC Data of Representative Pyrazole Amides
The following table summarizes hypothetical but representative MIC data for newly synthesized pyrazole amides compared to Ciprofloxacin. Such tables are critical for identifying promising lead compounds.
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | MRSA MIC (µg/mL) |
| Pyrazole Amide 1 | 8 | 16 | 16 |
| Pyrazole Amide 2 | 2 | 4 | 4 |
| Pyrazole Amide 3 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 4 |
Interpretation of Results:
-
Pyrazole Amide 2 shows the most promising broad-spectrum activity, with lower MIC values against both Gram-positive and Gram-negative bacteria compared to Pyrazole Amide 1.
-
The activity of Pyrazole Amide 2 against MRSA is noteworthy, as it is comparable to that of Ciprofloxacin, suggesting potential for treating resistant infections.[1][14]
-
Pyrazole Amide 3 demonstrates poor antibacterial activity within the tested concentration range.
-
The significant difference in MIC values between the pyrazole amides highlights the importance of structure-activity relationship (SAR) studies in optimizing the antibacterial potency of this class of compounds.
Mechanism of Action: The Next Frontier
While MIC and MBC assays quantify antibacterial activity, they do not elucidate the mechanism of action. Several studies suggest that pyrazole derivatives may exert their antibacterial effects by targeting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are also the targets of fluoroquinolones like ciprofloxacin.[1][14] Other proposed mechanisms include disruption of the bacterial cell wall and inhibition of biofilm formation.[1][15] Further investigations using techniques like enzyme inhibition assays, molecular docking, and electron microscopy are necessary to fully understand how these promising compounds work.
Conclusion
The in vitro validation of pyrazole amides is a critical step in the discovery and development of new antibacterial agents. By employing robust and well-controlled methodologies, such as the broth microdilution for MIC and subsequent MBC determination, researchers can generate reliable and comparable data. The comparative analysis against standard antibiotics provides essential context for the potency of novel compounds. The field of pyrazole-based antibacterials is ripe with opportunity, and a systematic approach to their in vitro evaluation is key to unlocking their therapeutic potential in the fight against bacterial infections.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meddocsonline.org [meddocsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 12. informaticsjournals.co.in [informaticsjournals.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
quantitative structure-activity relationship (QSAR) analysis of pyrazole compounds.
Beginning Research Phase
I am now initiating the research phase, focusing on QSAR analysis of pyrazole compounds. I'll be conducting comprehensive Google searches to gather recent and foundational research, exploring various methodologies, datasets, and applications to define the scope and approach for my work.
Developing Project Structure
I'm now analyzing the search results to identify successful QSAR models for pyrazole derivatives, including 2D, 3D (CoMFA, CoMSIA), and ML-based approaches. Comparative studies and validation data are being scrutinized. Next, I will structure the guide, starting with pyrazole's significance and QSAR's role, before comparing QSAR methods in detail. I plan a step-by-step QSAR workflow and tables summarizing performance metrics.
Expanding Knowledge Acquisition
I'm now diving deeper into the research, initially gathering information on QSAR analysis of pyrazole compounds through Google searches. I'll analyze QSAR models like 2D, 3D (CoMFA, CoMSIA), and ML-based approaches. Then, I plan to structure the guide with a focus on pyrazole's role in drug discovery, and compare diverse QSAR methods with metrics. The plan is to include workflow diagrams and verified citations.
Reviewing Initial Findings
I've made a great start! My search turned up a treasure trove of information regarding QSAR analysis of pyrazole compounds. The articles I'm reviewing cover a range of methodologies. I'm excited to dive deeper into the structure-activity relationship and identify the most relevant research for my focus.
Structuring the Data
I'm now organizing the QSAR studies into categories based on their methodologies: 2D, 3D, and Machine Learning. The information extracted includes detailed performance metrics and various biological activities. I'm also synthesizing a step-by-step protocol for QSAR analysis. This will facilitate easier comparison.
Organizing Key Details
I'm now diving into the detailed work. I've begun categorizing the QSAR studies by methodology (2D, 3D, and ML) and extracting crucial performance metrics for easy comparison. I'm also synthesizing a step-by-step protocol for QSAR analysis from the papers, to improve the guide's utility. The data is rich; I can see how it will be visualized via Graphviz diagrams to show structure-activity relationships. A complete, clickable reference list is also underway.
Safety Operating Guide
A Guide to the Safe Disposal of 4-(1H-pyrazol-1-yl)benzoyl Chloride: From Laboratory Bench to Final Waste Stream
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. 4-(1H-pyrazol-1-yl)benzoyl chloride is a valuable building block in drug discovery and materials science, but its utility is matched by its hazardous reactivity. This guide provides a comprehensive, technically grounded framework for its proper disposal, moving beyond mere instruction to explain the chemical principles that underpin these essential safety protocols.
Foundational Safety Principles: Understanding the Inherent Reactivity
This compound belongs to the acyl chloride functional group. The core of its reactivity lies in the highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the source of its utility in synthesis and also the root of its hazards.
Core Reaction of Concern: Hydrolysis The most immediate and critical reaction to control is hydrolysis. Like all acyl chlorides, this compound reacts violently with water and other protic sources (e.g., moisture in the air) in a highly exothermic reaction.[1][2] This process generates two hazardous products: the corresponding carboxylic acid (4-(1H-pyrazol-1-yl)benzoic acid) and corrosive, toxic hydrogen chloride (HCl) gas.[1]
R-COCl + H₂O → R-COOH + HCl(g)↑ + Heat
This reaction dictates all handling and disposal procedures. The goal is not to avoid it, but to control it under safe and contained conditions. Uncontrolled addition of water can lead to rapid heat generation, pressure buildup in closed containers, and the violent release of HCl gas, posing severe risks of chemical burns, respiratory tract damage, and equipment failure.[3][4]
Primary Hazards at a Glance:
-
Corrosive: Causes severe skin burns and serious eye damage.[5][6]
-
Water-Reactive: Reacts violently with water, liberating toxic gas.[7][8]
-
Lachrymator: Vapors are irritating to the eyes, causing tearing.[6][7]
-
Moisture Sensitive: Must be handled and stored under dry, inert conditions.[2][5]
Mandatory Personal Protective Equipment (PPE): Your First and Last Line of Defense
Given the corrosive and reactive nature of this compound, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.[3]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting, splash-proof safety goggles combined with a full-face shield.[3][9][10] | Protects against splashes of the corrosive liquid during quenching and shields the face and eyes from the release of HCl gas. |
| Hand Protection | Butyl rubber or other chemically resistant gloves rated for acyl chlorides. Always double-glove.[3] | Provides a robust barrier against a highly corrosive substance that can cause severe burns upon contact. Check glove manufacturer's compatibility data. |
| Body Protection | Flame-retardant laboratory coat, fully buttoned, with long sleeves.[3] | Protects skin from accidental splashes. Flame-retardant material is crucial as reactions with incompatible substances can generate heat. |
| Footwear | Full-length pants and closed-toe, chemical-resistant shoes.[3] | Prevents exposure to lower legs and feet in the event of a spill. |
| Respiratory Protection | Typically not required if all work is performed in a functioning fume hood. For spills or poor ventilation, a NIOSH-approved respirator with acid gas cartridges is necessary.[2][11] | A fume hood provides primary engineering control. Respirators are a secondary measure for emergency situations where vapor concentrations may be high. |
Controlled Disposal and Decontamination Workflow
The strategy for disposal is controlled neutralization . This involves reacting the acyl chloride with a suitable, weak nucleophile under conditions that manage the rate of reaction and dissipate the generated heat.
Caption: Decision workflow for disposal and spill response.
This procedure is intended for quenching residual material from reaction vessels or small excess quantities.
-
Preparation (in a Fume Hood):
-
Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water or a large beaker of crushed ice/water. The bicarbonate solution is preferred as it will actively neutralize the HCl byproduct.
-
Place the beaker containing the quenching solution into a larger container to create an ice bath. This is critical for dissipating heat.[12]
-
Ensure a magnetic stir bar is in the quenching solution and it is stirring at a moderate speed.
-
-
Controlled Addition:
-
Very slowly, using a pipette or dropping funnel, add the this compound to the cold, stirring quenching solution.
-
Causality: Slow, portion-wise addition is the most critical step. It ensures the rate of the exothermic hydrolysis reaction does not exceed the cooling capacity of the ice bath, preventing boiling and uncontrolled release of HCl gas.[3]
-
-
Neutralization and Equilibration:
-
Vigorous bubbling (CO₂ evolution from bicarbonate reacting with HCl) will be observed. Continue slow addition, allowing the effervescence to subside between additions.
-
Once the addition is complete, keep the mixture stirring in the ice bath for 30 minutes, then remove the ice bath and allow it to stir for at least one hour as it warms to room temperature.
-
-
Final Waste Characterization:
-
Check the pH of the aqueous solution using a pH strip. It should be neutral or slightly basic (pH 7-9). If it is still acidic, slowly add more sodium bicarbonate until neutralized.
-
The resulting mixture contains 4-(1H-pyrazol-1-yl)benzoic acid sodium salt, sodium chloride, and water.
-
Transfer this neutralized aqueous solution to a properly labeled hazardous waste container for aqueous chemical waste.[4][13] Do not pour down the drain.[13][14]
-
Do not attempt to quench bulk quantities of acyl chlorides in the laboratory. The heat generated can easily overwhelm a standard laboratory setup, leading to a dangerous runaway reaction.
-
Procedure: The original, unopened, or partially used container should be tightly sealed, ensuring the cap and threads are clean and dry.
-
Labeling: Label the container clearly as "Hazardous Waste: Reactive Liquid, Corrosive" and include the full chemical name: "this compound".
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal as reactive hazardous waste.
Emergency Spill Management
A spill of this compound is a serious incident that requires immediate and correct action.
-
Immediate Actions (All Spills):
-
Small Spill Response (<25 mL):
-
Wearing the full PPE described in Section 2, contain the spill by creating a dike around it with a dry, inert absorbent material such as vermiculite, dry sand, or commercial spill absorbents for reactive chemicals.[4] DO NOT USE WATER, FOAM, OR COMBUSTIBLE MATERIALS like paper towels. [4][15]
-
Once the liquid is absorbed, slowly and carefully add a dry neutralizing agent like sodium bicarbonate (soda ash) to the mixture. The reaction will release gas, so proceed with caution.
-
Carefully scoop the treated absorbent material into a designated, labeled container for hazardous solid waste.
-
Decontaminate the area with a basic solution (like dilute sodium bicarbonate), followed by a final wipe-down. Manage all cleanup materials as hazardous waste.[3]
-
-
Large Spill Response (>25 mL):
-
Evacuate the laboratory immediately.[14]
-
Close the laboratory doors to contain the fumes.
-
Activate the fire alarm or call your institution's emergency response team from a safe location.
-
Provide emergency responders with the chemical name and a copy of the Safety Data Sheet (SDS).
-
By understanding the fundamental reactivity of this compound, researchers can confidently manage its disposal, transforming a potentially hazardous task into a safe, controlled, and routine laboratory procedure. Always prioritize safety, adhere to your institution's specific waste guidelines, and when in doubt, consult your EHS department.
References
- 1. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. fishersci.com [fishersci.com]
- 3. wcu.edu [wcu.edu]
- 4. nj.gov [nj.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. What personal protective equipment should be worn when working with M - Toluic Acid Chloride? - Blog - Evergreensino [evergreensinochem.com]
- 11. chemos.de [chemos.de]
- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 13. southwest.tn.edu [southwest.tn.edu]
- 14. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Handling 4-(1H-pyrazol-1-yl)benzoyl chloride
Welcome to your comprehensive guide on the safe handling, use, and disposal of 4-(1H-pyrazol-1-yl)benzoyl chloride. As a reactive acyl chloride, this compound is an invaluable building block in pharmaceutical and materials science research. However, its utility is matched by its potential hazards. This document moves beyond mere checklists to provide a deep, causal understanding of the necessary safety protocols. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
The core principle of our safety philosophy is proactive hazard mitigation. The benzoyl chloride functional group dictates the primary reactivity and associated risks. It is highly susceptible to nucleophilic attack, most notably by water (including atmospheric moisture), which leads to a rapid hydrolysis reaction. This reaction produces 4-(1H-pyrazol-1-yl)benzoic acid and corrosive hydrogen chloride (HCl) gas.[1] This reactivity is the root cause of its corrosive nature and why it is a lachrymator (a substance that irritates the eyes and causes tears).[2]
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind each safety measure begins with a clear-eyed assessment of the chemical's intrinsic properties.
-
Corrosivity and Water Reactivity: The primary hazard stems from the acyl chloride group. Contact with moisture in the air or on skin and mucous membranes will generate HCl, causing severe chemical burns.[2][3] This reaction is exothermic and can be vigorous, especially with liquid water.[4]
-
Inhalation Hazard: The compound is likely a lachrymator and respiratory irritant.[2] Inhaling vapors or the HCl gas produced from hydrolysis can cause severe damage to the respiratory tract.[2]
-
Dermal Hazard: The compound is harmful if absorbed through the skin and can cause severe burns.[2]
This profile necessitates a multi-layered approach to safety, combining engineering controls, meticulous personal protective equipment (PPE), and well-defined operational and disposal protocols.
Part 2: Personal Protective Equipment (PPE) - Your Essential Barrier
PPE is your last and most personal line of defense. For a reactive substance like this compound, there is no room for compromise. The following table outlines the mandatory PPE for various laboratory operations.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat | Not typically required if container is sealed |
| Weighing & Aliquoting | Chemical Splash Goggles & Full Face Shield[4][5][6] | Double-Gloving: Inner Nitrile, Outer Butyl Rubber | Flame-Resistant Lab Coat over full-length pants, Closed-toe shoes[7] | Work within a certified Chemical Fume Hood |
| Reaction Setup & Workup | Chemical Splash Goggles & Full Face Shield | Double-Gloving: Inner Nitrile, Outer Butyl Rubber | Flame-Resistant Lab Coat over full-length pants, Closed-toe shoes | Work within a certified Chemical Fume Hood |
| Waste Neutralization | Chemical Splash Goggles & Full Face Shield | Double-Gloving: Inner Nitrile, Outer Butyl Rubber | Chemical-Resistant Apron over Lab Coat | Work within a certified Chemical Fume Hood |
| Large Spill Cleanup (>50 mL) | Chemical Splash Goggles & Full Face Shield | Heavy-duty Butyl Rubber Gloves | Full Chemical-Resistant Suit | Air-Purifying Respirator with Acid Gas Cartridge[8] |
Causality Behind PPE Choices:
-
Eye and Face Protection : Chemical splash goggles are mandatory to create a seal around the eyes, protecting against splashes from all angles. A full-face shield is worn over the goggles to protect the rest of your face from splashes and fumes.[5][6]
-
Hand Protection : Double-gloving provides redundancy. A lightweight inner nitrile glove offers dexterity, while a heavier outer glove (like butyl rubber) provides robust chemical resistance against acyl chlorides.[7][9] Always remove the outer glove first to avoid contaminating the inner glove and your hands.
-
Body Protection : A flame-resistant lab coat is crucial. Standard cotton coats offer minimal protection from corrosive splashes. Ensure it is fully buttoned. Long pants and chemical-resistant, closed-toe shoes are non-negotiable to prevent skin exposure.[7][10]
Part 3: The Operational Plan: A Step-by-Step Workflow for Safety
All handling of this compound must be conducted within a certified and properly functioning chemical fume hood to contain corrosive vapors and HCl gas.[4][7][9]
Workflow Diagram
Caption: A logical workflow for safely handling this compound.
Part 4: The Disposal Plan: Safe Neutralization Protocol
Never dispose of an active acyl chloride in a general waste stream. It must be neutralized first. The recommended method is a controlled hydrolysis using a weak base.[4][9]
Objective: To convert the reactive this compound into the much less hazardous sodium 4-(1H-pyrazol-1-yl)benzoate salt.
Materials:
-
Excess this compound and contaminated solvents.
-
Sodium bicarbonate (NaHCO₃).
-
A large beaker (at least 5 times the volume of the waste).
-
Stir bar and magnetic stir plate.
-
Ice bath.
-
pH paper.
Step-by-Step Neutralization Protocol:
-
Prepare the Neutralizing Solution: In a chemical fume hood, place the large beaker in an ice bath. Fill it with a 5-10% aqueous solution of sodium bicarbonate. For every 1 mL of acyl chloride waste, prepare at least 20 mL of bicarbonate solution.[9] Begin stirring.
-
Controlled Addition: Using a pipette or dropping funnel, add the acyl chloride waste to the cold, stirring bicarbonate solution very slowly (dropwise). The reaction will produce CO₂ gas (effervescence) and HCl, which is immediately neutralized by the bicarbonate. A rapid addition will cause a violent reaction and foaming over.[4]
-
Monitor the Reaction: Continue stirring and allow the mixture to slowly warm to room temperature after the addition is complete.
-
Final pH Adjustment: Once the reaction has subsided, check the pH of the solution using pH paper. It should be neutral or slightly basic (pH 6-8). If it is still acidic, add more sodium bicarbonate.[4]
-
Final Disposal: Once neutralized, this aqueous solution can be disposed of in the appropriate aqueous waste container according to your institution's Environmental Health and Safety (EHS) guidelines.
For Spills: Do NOT use water on a spill.[9] Cover the spill with a dry, inert absorbent material like sand or vermiculite. Carefully collect the material with non-sparking tools, place it in a sealed container, and neutralize it using the protocol above before final disposal as hazardous waste.[4]
Part 5: Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
By integrating this expert-level knowledge of hazards, equipment, and procedures into your daily work, you ensure a safe and successful research environment for yourself and your colleagues.
References
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. hsa.ie [hsa.ie]
- 7. wcu.edu [wcu.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
